Product packaging for TCO-PEG1-Val-Cit-PABC-OH(Cat. No.:)

TCO-PEG1-Val-Cit-PABC-OH

Cat. No.: B15143594
M. Wt: 646.8 g/mol
InChI Key: CEPCTCNNPFHLKM-ACZRQGILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TCO-PEG1-Val-Cit-PABC-OH is a useful research compound. Its molecular formula is C32H50N6O8 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N6O8 B15143594 TCO-PEG1-Val-Cit-PABC-OH

Properties

Molecular Formula

C32H50N6O8

Molecular Weight

646.8 g/mol

IUPAC Name

[(3E)-cyclooct-3-en-1-yl] N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate

InChI

InChI=1S/C32H50N6O8/c1-22(2)28(38-27(40)16-19-45-20-18-35-32(44)46-25-9-6-4-3-5-7-10-25)30(42)37-26(11-8-17-34-31(33)43)29(41)36-24-14-12-23(21-39)13-15-24/h4,6,12-15,22,25-26,28,39H,3,5,7-11,16-21H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,40)(H3,33,34,43)/b6-4+/t25?,26-,28+/m0/s1

InChI Key

CEPCTCNNPFHLKM-ACZRQGILSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCC/C=C/C2

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OC2CCCCC=CC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TCO-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the trifunctional linker TCO-PEG1-Val-Cit-PABC-OH, a key component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the sequential activation of its constituent parts: the bioorthogonal trans-cyclooctene (TCO) group, the enzymatically cleavable valine-citrulline (Val-Cit) dipeptide, and the self-immolative para-aminobenzyl carbamate (PABC) spacer.

Core Mechanism of Action

The this compound linker is designed for a multi-stage, controlled release of a therapeutic payload. The mechanism is initiated by a bioorthogonal conjugation reaction, followed by targeted enzymatic cleavage within the cellular lysosome, and culminating in the spontaneous release of the payload.

The process unfolds in three key steps:

  • Bioorthogonal Conjugation via TCO-Tetrazine Ligation: The trans-cyclooctene (TCO) moiety facilitates a highly efficient and specific "click chemistry" reaction with a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and biocompatible, allowing for the precise attachment of the linker-payload conjugate to a targeting moiety, such as a monoclonal antibody, in a biological environment without the need for cytotoxic catalysts.[1][2][3]

  • Enzymatic Cleavage of the Val-Cit Dipeptide: Following internalization of the bioconjugate into the target cell, the Valine-Citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, primarily cathepsin B.[4][5][6] Cathepsin B is a cysteine protease that is often upregulated in tumor cells, providing a degree of targeted release within the cancerous tissue.[5] While cathepsin B is the primary enzyme, other cathepsins such as S, L, and F have also been shown to be involved in the cleavage of the Val-Cit linker.[7][8]

  • Self-Immolation of the PABC Spacer and Payload Release: The enzymatic cleavage of the amide bond between citrulline and the PABC group triggers a spontaneous, irreversible electronic cascade within the PABC spacer. This process, known as 1,6-elimination, results in the release of the unmodified payload, carbon dioxide, and aza-quinone methide.[9] The self-immolative nature of the PABC linker is crucial as it ensures the release of the payload in its active form.[9]

Quantitative Data

The efficiency of each step in the mechanism of action can be quantified. The following tables summarize key kinetic data for the TCO-tetrazine ligation and the enzymatic cleavage of the Val-Cit linker.

Reaction Reactants Second-Order Rate Constant (k) Reference(s)
TCO-Tetrazine LigationTCO and Methyl-substituted Tetrazine~1,000 M⁻¹s⁻¹[1]
TCO-Tetrazine LigationTCO and Hydrogen-substituted Tetrazineup to 30,000 M⁻¹s⁻¹[1]
TCO-Tetrazine LigationGeneral TCO and Tetrazine> 800 M⁻¹s⁻¹[2]
Enzyme Substrate Relative Cleavage Rate Michaelis-Menten Constants Reference(s)
Cathepsin BVal-Cit Linker-While specific Km and kcat values for this compound are not readily available in the public domain, studies on similar Val-Cit-PABC-payload conjugates have been conducted to determine these parameters.[10][11]
Cathepsin BVal-Ala LinkerCleaved at half the rate of the Val-Cit linkerNot specified[9]

Signaling Pathways and Experimental Workflows

The mechanism of action of a this compound-based bioconjugate, such as an ADC, involves a series of well-defined steps from administration to payload release.

Mechanism_of_Action Overall Mechanism of Action of a this compound based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_in_Circulation ADC in Circulation Binding Binding to Receptor ADC_in_Circulation->Binding Targeting Target_Cell Target Cell Surface Receptor Endocytosis Endocytosis Target_Cell->Endocytosis Binding->Target_Cell Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cathepsin_Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cathepsin_Cleavage PABC_Immolation PABC Self-Immolation Cathepsin_Cleavage->PABC_Immolation Payload_Release Payload Release PABC_Immolation->Payload_Release

Caption: Intracellular trafficking and payload release of an ADC utilizing the this compound linker.

A typical experimental workflow to evaluate the efficacy of such a linker involves its synthesis, conjugation, and subsequent in vitro characterization.

Experimental_Workflow Experimental Workflow for Linker Evaluation Synthesis Synthesis of TCO-PEG1-Val-Cit-PABC-Payload Conjugation Conjugation to Antibody via TCO-Tetrazine Ligation Synthesis->Conjugation Purification Purification and Characterization of ADC Conjugation->Purification Cathepsin_Assay In vitro Cathepsin B Cleavage Assay Purification->Cathepsin_Assay Cell_Viability_Assay Cell-based Cytotoxicity Assay Purification->Cell_Viability_Assay Payload_Quantification HPLC/MS Quantification of Released Payload Cathepsin_Assay->Payload_Quantification

Caption: A streamlined experimental workflow for the synthesis and evaluation of an ADC with a cleavable linker.

Experimental Protocols

Synthesis of this compound
  • Synthesis of the Val-Cit Dipeptide: L-Valine and L-Citrulline are coupled using standard peptide coupling reagents such as HATU or HBTU. Protecting groups (e.g., Fmoc, Boc) are used to control the regioselectivity of the reaction.

  • Introduction of the PABC Spacer: The protected Val-Cit dipeptide is then coupled to p-aminobenzyl alcohol (PABA).

  • Attachment of the PEG1-TCO Moiety: The N-terminus of the dipeptide is deprotected, and a PEGylated TCO derivative with a reactive group (e.g., NHS ester) is conjugated to the free amine.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: This is a generalized procedure, and specific reaction conditions, solvents, and purification methods would need to be optimized.

Cathepsin B Cleavage Assay

This protocol outlines a fluorometric assay to determine the susceptibility of the Val-Cit linker to cleavage by cathepsin B.[2][7][13]

Materials:

  • TCO-PEG1-Val-Cit-PABC-Fluorophore conjugate (a model compound where the payload is a fluorophore)

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the TCO-PEG1-Val-Cit-PABC-Fluorophore conjugate in DMSO.

  • Dilute the conjugate to the desired final concentration in the assay buffer.

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • In the 96-well plate, add the diluted conjugate solution.

  • Initiate the reaction by adding the activated cathepsin B to the wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the rate of linker cleavage.

  • A no-enzyme control should be included to account for any background hydrolysis.

Quantification of Payload Release by HPLC

This protocol describes the use of RP-HPLC to quantify the release of a payload from an ADC.[4][14][15]

Materials:

  • ADC conjugated with TCO-PEG1-Val-Cit-PABC-Payload

  • Cathepsin B

  • Reaction Buffer (as in 4.2)

  • Quenching solution (e.g., a strong acid like trifluoroacetic acid)

  • RP-HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

  • Payload standard of known concentration

Procedure:

  • Incubate the ADC with activated cathepsin B in the reaction buffer at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by RP-HPLC.

  • Develop a gradient elution method that effectively separates the intact ADC, the cleaved payload, and other reaction components.

  • Monitor the elution profile at a wavelength where the payload has strong absorbance.

  • Quantify the amount of released payload by comparing the peak area to a standard curve generated with the payload standard.

Conclusion

The this compound linker represents a sophisticated and highly versatile tool in the field of bioconjugation and targeted drug delivery. Its multi-component design allows for a precisely controlled, multi-step activation process, ensuring efficient conjugation, targeted delivery, and specific payload release. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers seeking to leverage this advanced linker technology in their work. Further optimization and characterization of the kinetic parameters for specific payload conjugates will be crucial for the successful clinical translation of therapies employing this innovative linker.

References

The Role of Trans-Cyclooctene (TCO) in Bioorthogonal Conjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trans-cyclooctene (TCO) group and its pivotal role in bioorthogonal conjugation, with a particular focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners. This powerful chemistry has emerged as a leading tool for site-specific labeling and modification of biomolecules in complex biological systems, enabling advancements in drug development, diagnostics, and fundamental biological research.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of TCO's utility in bioorthogonal chemistry lies in its reaction with 1,2,4,5-tetrazines, commonly referred to as the TCO-tetrazine ligation. This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[1][2][3]

Key characteristics of this reaction include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[1][4][5] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[6][7]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[2][6]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[2] This ensures that the conjugation is highly specific and avoids off-target reactions.[6]

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[2]

The TCO Group: Structure, Reactivity, and Derivatives

The reactivity of the TCO group is derived from the significant ring strain of the trans-configured double bond within the eight-membered ring.[8] This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.[8]

Over the years, various TCO derivatives have been developed to modulate reactivity, stability, and hydrophilicity, tailoring them for specific applications.[8] The reactivity of TCOs can be enhanced by increasing ring strain, often achieved through the fusion of additional rings.[9] The stereochemistry of substituents on the TCO ring also plays a crucial role, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts.[10][11]

Below is a summary of some common TCO derivatives and their reported second-order rate constants with a common tetrazine partner (3,6-di-(2-pyridyl)-s-tetrazine).

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[12]The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[1]Increased reactivity due to steric effects.
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000[13]Enhanced reactivity, stability, and hydrophilicity.[1][13]
(1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-enes-TCO~3,300,000[1]The fastest TCO derivative to date, but with reduced stability.[1]

Stability of the TCO Group

A critical consideration for in vivo applications is the stability of the TCO group. While generally stable in aqueous buffers, TCOs can undergo isomerization to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols and copper-containing proteins.[6][14] The rate of this isomerization varies among different TCO derivatives. More reactive, strained TCOs like s-TCO tend to be less stable.[12]

TCO DerivativeStability Profile
TCOCan isomerize in the presence of high thiol concentrations and in serum over time.[1][15]
d-TCOShows improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives.[13]
s-TCORapidly isomerizes in the presence of high thiol concentrations.[1]

Experimental Protocols

General Protocol for TCO-NHS Ester Conjugation to a Protein (e.g., Antibody)

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester (or other desired TCO-NHS derivative)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2] The protein concentration should ideally be 1-5 mg/mL.[2]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[2]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.[16]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[2]

    • Incubate for 5-15 minutes.[2][7]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[2]

General Protocol for Tetrazine Ligation to a TCO-Modified Protein

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[7]

    • The reaction is typically complete within 10-60 minutes at room temperature.[7] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Applications in Drug Development and Biological Research

The versatility of the TCO-tetrazine ligation has led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): The precise and stable nature of the TCO-tetrazine linkage makes it ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.[6]

  • Live-Cell Imaging and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions.[6][16] This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[10]

  • Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site, minimizing off-target toxicity.[17]

  • Biomolecule Conjugation: This chemistry is broadly applicable for the conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, lipids, and even for surface modification of nanoparticles.[6]

Visualizations

TCO-Tetrazine Ligation Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, followed by the retro-Diels-Alder elimination of nitrogen gas to form a stable dihydropyridazine product.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_products Products TCO Trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Dihydropyridazine (Stable Conjugate) TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Workflow for Antibody-TCO Conjugation and Labeling

This workflow outlines the key steps involved in labeling an antibody with a TCO group and its subsequent reaction with a tetrazine-functionalized probe.

Antibody_TCO_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: TCO Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Tetrazine Ligation A Start with Antibody in Amine-Containing Buffer B Buffer Exchange to Amine-Free Buffer (e.g., PBS) A->B C Add TCO-NHS Ester (in DMSO) B->C D Incubate (1h, RT) C->D E Quench with Tris Buffer D->E F Remove Excess TCO (Spin Desalting Column) E->F G TCO-Labeled Antibody F->G H Add Tetrazine-Probe G->H I Incubate (30 min, RT) H->I J Labeled Antibody Conjugate I->J EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_mono EGFR Monomer EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Endosome Endosome EGFR_dimer->Endosome Internalization EGF EGF Ligand EGF->EGFR_mono Binds Signaling Downstream Signaling Cascade (e.g., MAPK/ERK) Endosome->Signaling Signal Transduction Antibody_TCO Anti-EGFR Antibody-TCO Antibody_TCO->EGFR_dimer Binds to EGFR Tetrazine_Fluor Tetrazine-Fluorophore Tetrazine_Fluor->Antibody_TCO Bioorthogonal Ligation

References

Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism behind the cleavage of the valine-citrulline (Val-Cit) linker by the lysosomal protease Cathepsin B. This process is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the specific release of cytotoxic payloads within target cancer cells.

Introduction to ADC Linker Technology

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1]

Among the various linker strategies, protease-cleavable linkers have gained prominence. These linkers are designed to be stable in the bloodstream but are readily cleaved by enzymes, such as Cathepsin B, that are highly active within the lysosomes of cancer cells.[1][] The Val-Cit dipeptide sequence is the most widely used and well-characterized protease-cleavable linker in clinically approved and investigational ADCs.[][3]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B is a cysteine protease predominantly found in lysosomes, the cell's recycling center.[] Its primary function is protein degradation. Structurally, Cathepsin B's activity relies on a Cys-His catalytic dyad within its active site.[4] A unique feature of Cathepsin B is an "occluding loop" that allows it to act as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end).[4] Crucially for ADC therapy, Cathepsin B is often overexpressed in various tumor types and maintains high activity in the acidic environment of the lysosome (pH 4.5-5.5).[][5]

The Val-Cit-PABC linker is a multi-component system designed for optimal stability and efficient, traceless drug release. It consists of:

  • Valine (Val): An amino acid that occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site.

  • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, which sits in the S1 subsite of the enzyme.

  • p-aminobenzyl carbamate (PABC): A "self-immolative" spacer. This unit connects the dipeptide to the drug. It is designed to spontaneously decompose and release the drug only after the Val-Cit dipeptide has been cleaved by the protease.[6][7][8] This spacer is essential for efficient cleavage, as attaching the bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access.[9]

The Mechanism of Action: From Internalization to Payload Release

The cleavage of the Val-Cit linker and subsequent drug release is a multi-step process that begins after the ADC binds to its target antigen on the surface of a cancer cell.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC 1. ADC Binding Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Early Endosome Endocytosis->Endosome Lysosome 4. Lysosome (Acidic pH) Endosome->Lysosome Cleavage 5. Cathepsin B Cleavage of Linker Lysosome->Cleavage Release 6. PABC Self-Immolation & Payload Release Cleavage->Release Effect 7. Payload Exerts Cytotoxic Effect Release->Effect

Caption: ADC internalization and payload release pathway.

  • Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of active proteases, including Cathepsin B.

  • Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate. The enzyme's active site catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[10][11] The preference for Val-Cit is driven by favorable interactions: the S2 subsite of Cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[12]

  • Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond is the trigger for the release mechanism. The resulting p-aminobenzyl alcohol intermediate is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction, which fragments the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1][13] This "self-immolative" cascade ensures a clean and traceless release of the drug.[6][8]

Cleavage_Mechanism

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Linker Specificity and Considerations

While the Val-Cit linker was designed for cleavage by Cathepsin B, subsequent research has revealed a more complex picture.[14] Gene knockout and inhibitor studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[3] This redundancy can be advantageous, as it makes resistance to ADCs based on the loss of a single protease unlikely.[14]

However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation and potentially contribute to off-target toxicity.[3]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published. However, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-Cit Baseline (t½ ≈ 240 min in one study)Cathepsin BConsidered the benchmark for efficient cleavage and stability.[13]
Val-Ala ~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[13]
Phe-Lys ~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[15]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock)

  • Recombinant Human Cathepsin B (e.g., from human liver)

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[5][14]

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[14]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

  • HPLC system with a reverse-phase column (e.g., C4 or C18)

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[12]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[14] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution. This can be done by acidifying the sample (e.g., with formic acid) or by adding a broad-spectrum protease inhibitor.[14]

  • Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant, which contains the released payload.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload from other components.

  • Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of released drug over time.[5]

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.

Principle: A model dipeptide linker (e.g., Val-Cit) is attached to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which is non-fluorescent when part of an amide bond. Upon enzymatic cleavage of the amide bond, the free AMC is released and becomes highly fluorescent. The increase in fluorescence over time is directly proportional to the rate of cleavage.[9]

Brief Protocol:

  • A solution of the peptide-AMC substrate is prepared in an appropriate assay buffer (pH 5.0-6.0 with DTT).

  • The solution is added to the wells of a 96-well microplate.

  • The reaction is initiated by adding activated Cathepsin B.

  • The plate is incubated in a fluorescence plate reader at 37°C.

  • Fluorescence is measured kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[9]

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Activate Activate Cathepsin B (with DTT) Incubate Combine & Incubate ADC + Enzyme at 37°C Activate->Incubate PrepareADC Prepare ADC Solution in Assay Buffer (pH 5.0) PrepareADC->Incubate Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Quench Quench Reaction (e.g., add Formic Acid) Timepoints->Quench Precipitate Precipitate Protein (e.g., add Acetonitrile) Quench->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Quantify Quantify Released Payload vs. Standard Curve HPLC->Quantify

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug. A thorough understanding of this mechanism, including its kinetics and specificity, is essential for the rational design and optimization of the next generation of ADCs. The experimental protocols provided herein serve as a foundation for researchers to evaluate and characterize the performance of these critical linker systems.

References

The Critical Role of the PABC Self-Immolative Spacer in Enhancing the Therapeutic Window of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a pivotal component that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells. This self-immolative linker has been instrumental in the success of numerous clinically approved and investigational ADCs, contributing significantly to their therapeutic efficacy and safety profiles. This technical guide provides an in-depth exploration of the purpose, mechanism, and practical application of the PABC spacer in ADC development, tailored for researchers, scientists, and drug development professionals.

The Fundamental Purpose of the PABC Spacer: A Controlled Demolition for Targeted Drug Release

The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between the antibody-targeting vehicle and the potent cytotoxic drug, which is rendered inactive while conjugated.[1] Its design allows for a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[2] This controlled release mechanism is paramount for:

  • Preventing Premature Drug Release: The PABC linker, in conjunction with its trigger, is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), minimizing off-target toxicity to healthy tissues.[3][4]

  • Ensuring Efficient Payload Delivery: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.[5][6]

  • Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PABC spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.

The Mechanism of Action: An Electron-Driven Cascade

The self-immolative process of the PABC spacer is a fascinating example of intramolecular chemistry, specifically a 1,6-elimination reaction. This cascade is not a direct enzymatic cleavage of the PABC unit itself, but rather a consequence of the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit).[7]

The process unfolds as follows:

  • ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[5]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a cocktail of degradative enzymes, including cathepsins, and characterized by a low pH environment.[8]

  • Enzymatic Cleavage of the Trigger: Lysosomal proteases, such as cathepsin B, recognize and cleave the specific peptide linker (e.g., the amide bond between citrulline and the PABC's amino group).[1][7]

  • Initiation of Self-Immolation: The cleavage of the peptide bond exposes a free aniline nitrogen on the PABC spacer. This initiates a spontaneous and rapid electronic cascade.

  • 1,6-Elimination: The lone pair of electrons on the newly formed aniline nitrogen donates into the aromatic ring, leading to the cleavage of the benzylic carbamate bond that holds the drug. This process results in the formation of an unstable intermediate, azaquinone methide, and the release of carbon dioxide.[2]

  • Payload Liberation: The cytotoxic payload, now free from the linker, is able to exert its pharmacological effect, such as inhibiting tubulin polymerization or damaging DNA, leading to cancer cell death.[9]

PABC_Self_Immolation PABC Self-Immolation Cascade cluster_ADC ADC within Lysosome cluster_Cleavage Enzymatic Cleavage cluster_Elimination 1,6-Elimination ADC Antibody-Linker-Payload (Val-Cit-PABC-Drug) Cleaved_Linker Exposed Aniline (H2N-PABC-Drug) ADC->Cleaved_Linker Cathepsin B Intermediate Azaquinone Methide + CO2 Cleaved_Linker->Intermediate Spontaneous Cascade Payload Active Drug Intermediate->Payload Release ADC_Mechanism_of_Action General Mechanism of Action for a PABC-Containing ADC cluster_Extracellular Extracellular Space (Bloodstream) cluster_Cellular Target Cancer Cell ADC_Circulation ADC in Circulation (Stable) Binding 1. Binding to Surface Antigen ADC_Circulation->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Enzymatic Cleavage of Linker Lysosome->Cleavage Release 5. PABC Self-Immolation & Payload Release Cleavage->Release Apoptosis 6. Payload Induces Cell Death Release->Apoptosis Experimental_Workflow Experimental Workflow for ADC Synthesis and Evaluation Linker_Synthesis 1. Synthesis of mc-Val-Cit-PABC-Payload Conjugation 3. Antibody-Drug Conjugation Linker_Synthesis->Conjugation Antibody_Production 2. Monoclonal Antibody Production & Purification Antibody_Production->Conjugation Purification 4. ADC Purification (e.g., SEC) Conjugation->Purification Characterization 5. ADC Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro_Assays 6. In Vitro Evaluation Characterization->In_Vitro_Assays Stability_Assay Plasma Stability Assay In_Vitro_Assays->Stability_Assay Cleavage_Assay Enzymatic Cleavage Assay In_Vitro_Assays->Cleavage_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Studies 7. In Vivo Evaluation (Efficacy & Toxicology) In_Vitro_Assays->In_Vivo_Studies

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of TCO-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG1-Val-Cit-PABC-OH is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its synthesis and key chemical properties. The molecule is comprised of several key functional units:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is known for its exceptionally fast kinetics and biocompatibility, as it proceeds rapidly at low concentrations without the need for cytotoxic catalysts.

  • Polyethylene Glycol (PEG1): A single ethylene glycol unit that acts as a hydrophilic spacer. The PEG moiety enhances solubility in aqueous media and reduces steric hindrance, which can improve the accessibility of the TCO group for conjugation.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B.[1][2][3] This enzymatic lability is a critical feature for the intracellular release of conjugated payloads, as Cathepsin B is often upregulated in tumor cells.[1][3]

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the attached molecule (in this case, the terminal hydroxyl group, which would be replaced by a payload in an ADC).[3]

  • Hydroxyl Group (-OH): A terminal functional group that can be activated or replaced for the conjugation of a therapeutic payload.

The unique combination of these components makes this compound a versatile tool for the construction of ADCs and other targeted therapeutic agents where precise, intracellular release of a payload is desired.

Chemical Properties

The chemical properties of this compound are largely defined by the individual characteristics of its constituent parts. A summary of these properties is presented in the table below.

PropertyDescriptionQuantitative Data
Bioorthogonal Reactivity The TCO group reacts rapidly with tetrazines via an inverse-electron-demand Diels-Alder cycloaddition.Second-order rate constants can exceed 800 M⁻¹s⁻¹.[4][5]
Enzymatic Cleavage The Val-Cit dipeptide is selectively cleaved by the lysosomal enzyme Cathepsin B.[1][2][3]Cleavage is efficient within the acidic environment of the lysosome.
Self-Immolation Upon cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination to release the payload.[3]This process is generally rapid following the enzymatic trigger.
Solubility The PEG1 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers.Generally soluble in common organic solvents like DMSO and DMF, with some aqueous solubility.[6]
Stability The Val-Cit linker is designed to be stable in systemic circulation but cleaved within the lysosome.[1][3]For optimal stability, especially of the TCO group, storage at –20 °C, protected from light and moisture, is recommended.[6]

Synthesis of this compound

Synthesis_Workflow cluster_val_cit_pabc Synthesis of Val-Cit-PABC Moiety cluster_tco_peg_conjugation TCO-PEG1 Conjugation Fmoc_Cit Fmoc-Citrulline Fmoc_Cit_PABC Fmoc-Cit-PABC-OH Fmoc_Cit->Fmoc_Cit_PABC Coupling PABC_OH p-Aminobenzyl alcohol PABC_OH->Fmoc_Cit_PABC Cit_PABC H-Cit-PABC-OH Fmoc_Cit_PABC->Cit_PABC Fmoc deprotection Fmoc_Val_Cit_PABC Fmoc-Val-Cit-PABC-OH Cit_PABC->Fmoc_Val_Cit_PABC Peptide coupling Fmoc_Val Fmoc-Valine-OSu Fmoc_Val->Fmoc_Val_Cit_PABC Val_Cit_PABC H-Val-Cit-PABC-OH Fmoc_Val_Cit_PABC->Val_Cit_PABC Fmoc deprotection Final_Product This compound Val_Cit_PABC->Final_Product Amine acylation TCO_PEG_NHS TCO-PEG1-NHS ester TCO_PEG_NHS->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar molecules and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Fmoc-Val-Cit-PABC-OH

This part of the synthesis focuses on the construction of the dipeptide-spacer unit.

  • Coupling of Fmoc-Citrulline to p-Aminobenzyl alcohol:

    • Dissolve Fmoc-Citrulline in a suitable solvent such as dimethylformamide (DMF).

    • Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).

    • Add p-aminobenzyl alcohol to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and purify the product, Fmoc-Cit-PABC-OH, by column chromatography.

  • Fmoc Deprotection of Fmoc-Cit-PABC-OH:

    • Dissolve the purified Fmoc-Cit-PABC-OH in a solution of 20% piperidine in DMF.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and co-evaporate with DMF to remove residual piperidine, yielding H-Cit-PABC-OH.

  • Peptide Coupling to form Fmoc-Val-Cit-PABC-OH:

    • Dissolve the crude H-Cit-PABC-OH in DMF.

    • In a separate flask, dissolve Fmoc-Valine-OSu (N-hydroxysuccinimide ester) in DMF.

    • Add the Fmoc-Valine-OSu solution to the H-Cit-PABC-OH solution, along with a base such as DIPEA.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Perform an aqueous workup and purify the product, Fmoc-Val-Cit-PABC-OH, by column chromatography.

Step 2: Final Assembly of this compound

This final stage involves the deprotection of the N-terminus and conjugation of the TCO-PEG1 moiety.

  • Fmoc Deprotection of Fmoc-Val-Cit-PABC-OH:

    • Dissolve the purified Fmoc-Val-Cit-PABC-OH in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the free amine, H-Val-Cit-PABC-OH.

  • Conjugation of TCO-PEG1-NHS ester:

    • Dissolve the crude H-Val-Cit-PABC-OH in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.5, or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

    • Dissolve a commercially available TCO-PEG1-NHS ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Add the TCO-PEG1-NHS ester solution to the H-Val-Cit-PABC-OH solution in a slight molar excess.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action in ADCs

The primary application of this compound is in the construction of ADCs. The following diagram illustrates the mechanism of payload release within a target cancer cell.

Mechanism_of_Action ADC Antibody-Drug Conjugate (TCO-linker-Payload) Internalization Internalization into Lysosome ADC->Internalization 1. Binding and Endocytosis Cleavage Cathepsin B Cleavage Internalization->Cleavage 2. Enzymatic Action Self_Immolation 1,6-Self-Immolation of PABC Cleavage->Self_Immolation 3. Spontaneous Elimination Payload_Release Released Payload Self_Immolation->Payload_Release 4. Drug Release

Caption: Mechanism of payload release from an ADC utilizing a Val-Cit-PABC linker.

Conclusion

This compound is a sophisticated and highly functional linker molecule that plays a crucial role in the development of next-generation targeted therapeutics. Its design incorporates a bioorthogonal handle for precise conjugation, a selectively cleavable dipeptide for intracellular payload release, and a self-immolative spacer for efficient drug liberation. The synthetic strategies and chemical properties outlined in this guide provide a foundational understanding for researchers and developers working to harness the potential of this versatile linker in creating more effective and targeted therapies.

References

TCO-PEG1-Val-Cit-PABC-OH for targeted drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TCO-PEG1-Val-Cit-PABC-OH for Targeted Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to target cells, thereby increasing the therapeutic window and reducing off-target toxicity. The success of an ADC is critically dependent on the design of the linker that connects the antibody to the payload.

This technical guide provides a comprehensive overview of the This compound linker system, a sophisticated, multi-component linker designed for advanced ADC development. This system integrates a bioorthogonal conjugation handle, a hydrophilic spacer, an enzyme-cleavable dipeptide, and a self-immolative unit to ensure stable systemic circulation and efficient, targeted intracellular drug release. We will explore the function of each component, present key performance data, detail relevant experimental protocols, and visualize the underlying mechanisms.

Core Components and Their Functions

The this compound linker is a modular system where each component serves a distinct and critical function. The "-OH" group represents the attachment point for a cytotoxic payload, typically via a carbamate linkage.

  • TCO (trans-cyclooctene): This strained alkene is the bioorthogonal conjugation handle. It reacts with a tetrazine (Tz) partner through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[2] This allows for the precise, site-specific attachment of the linker-drug complex to a tetrazine-modified antibody.

  • PEG1 (Single Polyethylene Glycol Unit): This short, hydrophilic spacer serves to improve the solubility and pharmacokinetic properties of the overall ADC construct.[3][4] It can also reduce steric hindrance, ensuring that both the TCO group and the Val-Cit motif are accessible to their respective reaction partners (tetrazine and cathepsin B).

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is a well-established substrate for lysosomal proteases, most notably Cathepsin B.[5][6] Cathepsin B is a cysteine protease that is often significantly upregulated within the lysosomes of cancer cells.[7] The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the target cell's lysosome, initiating the drug release mechanism.[8][9]

  • PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. It is the crucial connection between the enzymatic cleavage event and the release of the free drug.[9][10] Once cathepsin B cleaves the amide bond between citrulline and the PABC's amino group, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. This electronic cascade reaction efficiently liberates the attached payload in its unmodified, active form.[6][11]

Key Performance Data

The following tables summarize quantitative data from various studies to provide an indication of the performance characteristics of the key components within this linker system. It is important to note that exact values can vary significantly based on the specific antibody, payload, conjugation site, and experimental conditions used.

Table 1: TCO-Tetrazine Ligation Kinetics
ParameterValue RangeConditionsSignificance
Second-Order Rate Constant (k₂)>800 to 73,000 M⁻¹s⁻¹Aqueous buffer, physiological pH and temperatureDemonstrates extremely rapid and efficient conjugation, enabling labeling at low concentrations.[2][12]
Conjugation Efficiency40% - 65% (Example)Varies with molar excess of linker, antibody, and reaction conditionsRepresents the fraction of antibodies successfully conjugated with the linker.[13]
Table 2: Val-Cit-PABC Linker Stability and Cleavage
ParameterValue RangeConditionsSignificance
Plasma Stability (Half-life)>6 daysIn vitro incubation in mouse or monkey plasmaHigh stability in systemic circulation is crucial to prevent premature drug release and off-target toxicity.[14]
Cathepsin B Cleavage (Half-life)< 15 minutes (Example)In vitro assay with purified human liver cathepsin B at pH 5.0Rapid cleavage within the lysosome ensures efficient payload release once the ADC is internalized by the target cell.[5]
Table 3: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
ParameterTypical ValueCell LinesSignificance
IC₅₀ (Half-maximal Inhibitory Conc.)~1 - 10 nMAntigen-positive cancer cell linesIndicates high potency of the released cytotoxic drug specifically in target cells.[15]
IC₅₀ (Half-maximal Inhibitory Conc.)>1000 nMAntigen-negative cell linesDemonstrates the target-dependent cytotoxicity and low off-target effects of the ADC.[1]

Visualized Mechanisms and Workflows

Visual diagrams help clarify the complex relationships and processes involved in the application of the this compound linker.

G cluster_0 Bioorthogonal Conjugation (Pre-administration) cluster_1 Targeted Delivery & Internalization cluster_2 Intracellular Drug Release Ab Antibody-Tetrazine ADC Antibody-Drug Conjugate (ADC) Ab->ADC IEDDA Click Reaction Linker TCO-PEG1-Val-Cit-PABC-Payload Linker->ADC ADC_circ ADC in Circulation Binding ADC binds to Surface Antigen ADC_circ->Binding TumorCell Target Tumor Cell (Antigen Positive) Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage SelfImmolation PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation DrugRelease Active Drug Released SelfImmolation->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Endosome_prev->Lysosome Fusion

Caption: Mechanism of action for an ADC utilizing the TCO-Val-Cit-PABC linker.

G cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Ab_Tz 1. Prepare Antibody-Tetrazine Conjugation 3. Conjugate Ab-Tz and Linker-Payload Ab_Tz->Conjugation Linker_Drug 2. Synthesize TCO-Linker-Payload Linker_Drug->Conjugation Purification 4. Purify ADC (e.g., SEC/HIC) Conjugation->Purification DAR 5. Determine DAR (e.g., MS, HIC) Purification->DAR Purity 6. Assess Purity & Aggregation (SEC) DAR->Purity Binding 7. Confirm Antigen Binding (ELISA/FACS) Purity->Binding Stability 8. Plasma Stability Assay Binding->Stability Cleavage 9. Cathepsin B Cleavage Assay Binding->Cleavage Cytotoxicity 10. Cytotoxicity (IC50) Assay Binding->Cytotoxicity

Caption: General experimental workflow for ADC development and evaluation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the development and evaluation of ADCs using the this compound linker system. These protocols are composites based on established methods in the literature.

Protocol: Antibody Conjugation via TCO-Tetrazine Ligation

This protocol describes the conjugation of a TCO-functionalized linker-payload to a tetrazine-modified antibody.

  • Materials:

    • Tetrazine-modified monoclonal antibody (Tz-mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • TCO-PEG1-Val-Cit-PABC-Payload, dissolved in an organic solvent like DMSO.

    • Reaction Buffer: 1x PBS with 10% v/v 1M sodium bicarbonate to maintain pH ~8.4.

    • Purification: Size-exclusion chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Procedure:

    • Prepare the Tz-mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Add Reaction Buffer to the antibody solution.

    • Add the TCO-linker-payload solution to the antibody solution at a 5 to 20-fold molar excess. The final concentration of DMSO should be kept below 10% v/v to prevent antibody denaturation.

    • Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.

    • Following incubation, remove the unreacted linker-payload and organic solvent by SEC or by using a desalting column according to the manufacturer's instructions.

    • Characterize the resulting ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Protocol: Cathepsin B Cleavage Assay

This assay evaluates the rate of drug release from the ADC in the presence of cathepsin B.

  • Materials:

    • Purified human liver Cathepsin B.

    • Activation Buffer: 30 mM DTT and 15 mM EDTA in water.

    • Assay Buffer: 25 mM acetate buffer, pH 5.0.

    • ADC solution of known concentration.

    • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Analysis: HPLC or LC-MS system.

  • Procedure:

    • Activate cathepsin B by mixing the enzyme stock with the Activation Buffer and incubating for 15 minutes at room temperature.

    • Dilute the activated enzyme solution with the Assay Buffer.

    • In a temperature-controlled environment (37°C), add the ADC to the activated cathepsin B solution to initiate the reaction. A control sample containing ADC in Assay Buffer without the enzyme should be run in parallel to measure non-enzymatic hydrolysis.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding it to the cold quenching solution.

    • Analyze the quenched samples by HPLC or LC-MS to quantify the concentration of the released payload relative to the intact ADC.

    • Calculate the rate of cleavage and the half-life of the linker under these conditions.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the potency (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.

  • Materials:

    • Antigen-positive (target) and antigen-negative (control) cancer cell lines.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • ADC and unconjugated payload solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the ADC and the free payload in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or payload solutions to the respective wells. Include untreated cells as a viability control.

    • Incubate the plate for 72-96 hours.

    • Add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of the Solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.[16][17]

Conclusion

The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. By combining the precision of bioorthogonal click chemistry for conjugation with the proven tumor-specific cleavage strategy of the Val-Cit-PABC system, it offers researchers a powerful tool to create ADCs with enhanced stability, specificity, and potency. The methodologies and data presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel targeted therapeutics using this advanced linker technology.

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the target tumor microenvironment or within the cancer cells themselves.[][3] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[4]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[5]

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily proteases like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.

The most common dipeptide linker is the valine-citrulline (Val-Cit) linker.[7] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl alcohol (PAB). This cleavage initiates a cascade of electronic rearrangements within the spacer, leading to the release of the unmodified cytotoxic payload.[8] Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been explored to modulate linker stability and hydrophobicity.[][9]

dot

Protease_Sensitive_Linker_Cleavage ADC Antibody-Drug Conjugate (Val-Cit Linker) Internalization Internalization into Tumor Cell ADC->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage SelfImmolation Self-Immolation of Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease CellDeath Tumor Cell Death PayloadRelease->CellDeath

Mechanism of Protease-Sensitive Linker Cleavage.
pH-Sensitive Linkers

pH-sensitive linkers, also known as acid-labile linkers, are designed to exploit the lower pH environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[] Hydrazone linkers are the most common type of pH-sensitive linker.[] These linkers are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[11][12] The stability of hydrazone linkers can be tuned by modifying the electronic properties of the surrounding chemical structure.[13]

dot

pH_Sensitive_Linker_Cleavage ADC Antibody-Drug Conjugate (Hydrazone Linker) Internalization Internalization into Tumor Cell ADC->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Hydrolysis Acid-Catalyzed Hydrolysis Lysosome->Hydrolysis PayloadRelease Active Payload Released Hydrolysis->PayloadRelease CellDeath Tumor Cell Death PayloadRelease->CellDeath

Mechanism of pH-Sensitive Linker Cleavage.
Glutathione-Sensitive Linkers

Glutathione-sensitive linkers utilize the significant difference in glutathione (GSH) concentration between the intracellular environment (1-10 mM) and the systemic circulation (~5 µM).[][15] These linkers typically contain a disulfide bond that is readily cleaved by the high intracellular concentration of the reducing agent glutathione.[16] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the bloodstream.[17] Upon internalization, the disulfide bond is reduced, leading to the release of a thiol-containing payload or triggering a self-immolative cascade for the release of an unmodified payload.

dot

Glutathione_Sensitive_Linker_Cleavage ADC Antibody-Drug Conjugate (Disulfide Linker) Internalization Internalization into Tumor Cell ADC->Internalization Cytosol Cytosol (High Glutathione) Internalization->Cytosol Reduction Disulfide Bond Reduction by GSH Cytosol->Reduction PayloadRelease Active Payload Released Reduction->PayloadRelease CellDeath Tumor Cell Death PayloadRelease->CellDeath

Mechanism of Glutathione-Sensitive Linker Cleavage.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Stability of Cleavable Linkers in Plasma

Linker TypeSpecific LinkerPlasma Half-life (t1/2)SpeciesReference
pH-SensitiveHydrazone (phenylketone-derived)~2 daysHuman and Mouse[8]
pH-SensitiveHydrazone (AcBut)12.3 days (in inotuzumab ozogamicin)Human[13]
pH-SensitiveHydrazone183 hours at pH 7.4In vitro[]
Protease-SensitiveVal-CitGenerally stable in human plasmaHuman[7]
Protease-SensitiveVal-CitSusceptible to cleavage by carboxylesterase 1C in mouse plasmaMouse[]
DisulfideDisulfide>50% intact after 7 days (with hindered disulfide)Mouse[]

Table 2: Cleavage Rates of Cleavable Linkers

Linker TypeSpecific LinkerCleavage ConditionCleavage Rate/Half-lifeReference
pH-SensitiveHydrazone (acyl)pH 5.0t1/2 = 2.4 minutes[13]
pH-SensitiveHydrazonepH 4.597% release after 24 hours[13]
pH-SensitiveHydrazonepH 5.0t1/2 = 4.4 hours[]
Protease-SensitiveVal-CitCathepsin Bt1/2 = 240 minutes[9]
Protease-SensitivePhe-LysCathepsin Bt1/2 = 8 minutes[9]
Protease-SensitiveVal-AlaCathepsin BCleaved at half the rate of Val-Cit[20]
DisulfideDisulfide5 mM Glutathione~50% reduction after 3 hours[21]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of an ADC in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography columns or magnetic beads

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[22]

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.[22]

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

dot

Plasma_Stability_Assay_Workflow start Start incubate Incubate ADC in Plasma at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample capture Capture ADC with Protein A/G sample->capture wash Wash to Remove Plasma Proteins capture->wash elute Elute ADC wash->elute analyze Analyze by LC-MS (Determine DAR) elute->analyze calculate Calculate Plasma Half-life analyze->calculate end End calculate->end

Workflow for In Vitro Plasma Stability Assay.
Protocol 2: Cathepsin B Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)[23]

  • Quenching solution (e.g., 2% formic acid)[24]

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.[23][24]

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.[24]

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[25]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[25]

  • Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.

  • Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).[25]

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[25]

  • Add the solubilization solution to dissolve the formazan crystals.[25]

  • Measure the absorbance at 570 nm using a microplate reader.[25]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

The selection and design of cleavable linkers are of paramount importance in the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic window of these promising cancer therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of ADCs, facilitating the rational design and selection of next-generation linker technologies.

References

Methodological & Application

Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-OH Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of TCO-PEG1-Val-Cit-PABC-OH to an antibody.

The this compound linker is a multifaceted system designed for advanced ADC development. It features:

  • trans-Cyclooctene (TCO): A reactive group that participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. This allows for a variety of conjugation strategies.[1][2][3]

  • Polyethylene Glycol (PEG) Spacer: A single PEG unit enhances the hydrophilicity and solubility of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.[4]

  • Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[1][5] This enzymatic cleavage ensures that the cytotoxic payload is released intracellularly, minimizing off-target toxicity.[1][5]

  • p-Aminobenzyl Alcohol (PABC) Spacer: A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the attached hydroxyl-containing drug in its unmodified, active form.

This application note will detail the materials and methods for conjugating this linker to an antibody via its carboxylic acid group (activated to an NHS ester) to the lysine residues of the antibody, as well as the subsequent purification and characterization of the resulting ADC.

Signaling Pathway and Mechanism of Action

The Val-Cit-PABC linker is designed for selective intracellular drug release. After the ADC binds to its target antigen on the cell surface and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by Cathepsin B, initiating the release of the cytotoxic payload.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell Surface ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & PABC Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Intracellular drug release mechanism.

Experimental Protocols

Materials
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO), or equivalent size exclusion chromatography system.

  • Characterization: UV-Vis Spectrophotometer, HIC-HPLC system.

Protocol 1: Activation of this compound with NHS

This step converts the carboxylic acid group of the linker into a more reactive NHS ester for efficient conjugation to the antibody's lysine residues.

  • Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at appropriate molar ratios (e.g., 1:1.2:1.2 linker:NHS:DCC).

  • Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C, protected from light.

  • The resulting solution containing the activated TCO-PEG1-Val-Cit-PABC-NHS ester can be used directly in the next step.

Protocol 2: Antibody Conjugation
  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column to remove any interfering primary amines.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated TCO-PEG1-Val-Cit-PABC-NHS ester solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Protocol 3: Purification of the ADC
  • Remove the excess, unreacted linker-payload and other small molecules by size exclusion chromatography. For small-scale reactions, Zeba™ Spin Desalting Columns are a convenient option.

  • For larger scale purifications, a preparative size exclusion chromatography column (e.g., Superdex 200 or equivalent) can be used.

  • Alternatively, tangential flow filtration (TFF) can be employed for purification and buffer exchange of larger quantities of ADC.

Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC)-HPLC.

A. DAR Determination by UV-Vis Spectroscopy [6][][8][9][10]

This method is based on the differential absorbance of the antibody and the linker-payload at two different wavelengths.

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the TCO-linker-payload complex (if it has a distinct absorbance peak).

  • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the linker-payload.

B. DAR Determination by HIC-HPLC [4][][8][11][12]

HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic linker-payload to the antibody increases its hydrophobicity, allowing for the separation of species with different DARs.

  • Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).

  • Elute with a decreasing salt gradient (e.g., ammonium sulfate).

  • The unconjugated antibody will elute first, followed by ADCs with increasing DARs.

  • The average DAR is calculated from the peak areas of the different species.

Experimental Workflow

Start Start Activate_Linker 1. Activate TCO-Linker with NHS/DCC Start->Activate_Linker Conjugation 3. Conjugation Reaction Activate_Linker->Conjugation Prepare_Antibody 2. Prepare Antibody (Buffer Exchange) Prepare_Antibody->Conjugation Quench 4. Quench Reaction Conjugation->Quench Purification 5. Purify ADC (Size Exclusion Chromatography) Quench->Purification Characterization 6. Characterize ADC (DAR by UV-Vis or HIC-HPLC) Purification->Characterization End End Characterization->End

Caption: TCO-Linker conjugation workflow.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the conjugation and characterization process.

Table 1: Reaction Conditions

ParameterValue
Antibody Concentration2 - 10 mg/mL
Linker:Antibody Molar Ratio5:1 to 20:1
Reaction pH8.0 - 8.5
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature

Table 2: ADC Characterization

ParameterMethodTypical Result
Average DARUV-Vis Spectroscopy2 - 4
DAR DistributionHIC-HPLCDAR 0, 2, 4, 6, 8 peaks
Monomer PuritySize Exclusion Chromatography> 95%
Free Drug LevelReversed-Phase HPLC< 1%

Note: The optimal conditions and resulting DAR will vary depending on the specific antibody and payload used. It is recommended to perform optimization experiments to determine the ideal parameters for your specific ADC.

References

Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental procedure for trans-cyclooctene (TCO)-tetrazine ligation, a powerful bioorthogonal reaction. It includes key data, comprehensive protocols for bioconjugation, and visualizations of the reaction workflow and mechanism.

Introduction

The TCO-tetrazine ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1][2][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for conjugating biomolecules in complex biological environments.[1][2][3] The reaction proceeds rapidly without the need for a catalyst and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.[1][4] Its efficiency at low concentrations makes it particularly suitable for applications in drug development, such as antibody-drug conjugates (ADCs), pretargeted imaging, and cell and gene therapy.[3][5]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data gathered from various sources.

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 10^6 M⁻¹s⁻¹General range[1]
up to 1000 M⁻¹s⁻¹ATTO-tetrazines with TCO[6]
> 800 M⁻¹s⁻¹General[3]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[7]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[7]
2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO[4]
Reaction pH 6 - 9PBS buffer[1]
7 - 9For TCO-NHS ester reaction with primary amines[8]
Reaction Temperature Room TemperatureGeneral[1]
4°C, 25°C, or 37°CDepending on the application[6]
Room Temperature or 4°CProtein-protein conjugation[8]
Reaction Time 60 minutesProtein-protein conjugation[1]
30 minutes - 2 hoursProtein-protein conjugation[8]
10 - 30 minutesLive cell staining[6]
< 5 minutesTet2-protein with TCO[9]
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1Molar equivalents for protein conjugation[8]
1:1Molar ratio for protein-protein conjugation[1]
Reactant Concentration Nanomolar to micromolarGeneral[3]
1 - 3 µMATTO-tetrazine for cell staining[6]

Experimental Protocols

This section provides detailed methodologies for performing a TCO-tetrazine ligation, focusing on the conjugation of two proteins.

Materials:

  • TCO-functionalized Protein A (to be prepared)

  • Tetrazine-functionalized Protein B (to be prepared)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine residues).

  • Protein Preparation: Dissolve Protein A and Protein B in PBS buffer at a concentration of 1-5 mg/mL.[8] If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[8]

  • NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the methyl-tetrazine-PEG-NHS ester in high-quality, anhydrous DMSO or DMF.[8]

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1]

    • Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the protein solution.[8]

    • Incubate the reaction mixture for 60 minutes at room temperature.[1][8]

  • Activation of Protein B with Tetrazine:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[1]

    • Add a 20-fold molar excess of the 10 mM methyl-tetrazine-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.[1]

  • Quenching and Purification (Optional but Recommended):

    • To stop the NHS ester reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[8]

    • Remove excess, unreacted TCO and tetrazine reagents by passing the protein solutions through spin desalting columns.[1][8]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final ligation step to conjugate the activated proteins.

  • Reaction Setup: Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio.[1] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[8]

  • Incubation: Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[1] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[8] The reaction can also be performed at 4°C, which may require a longer incubation time.[8]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption peak between 510 and 550 nm.[1]

  • Purification of the Conjugate (Optional): If necessary, the final protein-protein conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[8]

  • Storage: Store the final conjugate at 4°C until further use.[8]

Visualizations

Experimental Workflow Diagram

TCO_Tetrazine_Ligation_Workflow cluster_proteinA Protein A Functionalization cluster_proteinB Protein B Functionalization cluster_purification Purification cluster_ligation Ligation pA Protein A act_pA TCO-Protein A pA->act_pA Incubate 1 hr, RT tco_nhs TCO-PEG-NHS Ester tco_nhs->act_pA purify_A Desalting Column act_pA->purify_A pB Protein B act_pB Tetrazine-Protein B pB->act_pB Incubate 1 hr, RT tz_nhs Tetrazine-PEG-NHS Ester tz_nhs->act_pB purify_B Desalting Column act_pB->purify_B conjugate Protein A-B Conjugate purify_A->conjugate Mix 1:1 molar ratio Incubate 1 hr, RT purify_B->conjugate TCO_Tetrazine_Reaction TCO TCO (trans-cyclooctene) Intermediate Diels-Alder Adduct (Unstable) TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-Diels-Alder (fast) N2 N₂ Gas Intermediate->N2

References

Application Notes and Protocols for Developing ADCs with a TCO-PEG1-Val-Cit-PABC-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[1]

This document provides detailed application notes and protocols for the development of ADCs utilizing the TCO-PEG1-Val-Cit-PABC-OH linker. This advanced linker system combines multiple beneficial features:

  • Trans-cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for highly efficient and specific conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[2][3] This allows for precise control over the conjugation site and stoichiometry.

  • Polyethylene Glycol (PEG1): A single hydrophilic PEG unit enhances the linker's aqueous solubility, can reduce aggregation, and may improve the overall pharmacokinetic properties of the resulting ADC.[4][][6]

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed within the tumor microenvironment.[7][][9] This ensures that the cytotoxic payload is released intracellularly, minimizing off-target toxicity.[]

  • p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its active, unmodified form.[7]

  • Hydroxyl (-OH): The reactive site for the covalent attachment of a cytotoxic payload, typically forming a stable carbamate bond.

The strategic combination of these components results in a highly versatile and effective linker for the development of next-generation ADCs with a potentially wide therapeutic window.

Mechanism of Action

The functionality of an ADC developed with the TCO-PEG1-Val-Cit-PABC linker is a multi-step process designed for maximal efficacy and minimal systemic toxicity.

  • Circulation & Targeting: The ADC circulates systemically, where the stable linker ensures the cytotoxic payload remains securely attached to the antibody, preventing premature drug release.[1] The monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.[10]

  • Payload Release: Within the lysosome, the acidic environment and the presence of high concentrations of proteases, such as Cathepsin B, lead to the enzymatic cleavage of the Val-Cit dipeptide bond.[9]

  • Self-Immolation and Activation: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction within the PABC spacer, which promptly releases the active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by disrupting microtubules or damaging DNA, leading to apoptosis of the cancer cell.

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (Stable) TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome (Cathepsin B) Cleavage 3. Linker Cleavage Lysosome->Cleavage Val-Cit Cleavage + PABC Self-Immolation Payload Active Payload Apoptosis 5. Cell Death (Apoptosis) Payload->Apoptosis Internalization->Lysosome Cleavage->Payload 4. Payload Release

Caption: ADC Mechanism of Action.

Experimental Protocols

The development of a TCO-linker-based ADC involves three primary stages: preparation of the components, conjugation, and characterization.

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry. Store the mAb-Tz at 4°C.

Protocol 2: Preparation of Linker-Payload Conjugate

This protocol outlines the attachment of a cytotoxic payload (containing a primary or secondary amine) to the this compound linker.

Materials:

  • This compound linker

  • Cytotoxic Payload (e.g., MMAE, PBD dimer)

  • Activating Agent: p-Nitrophenyl chloroformate or Carbonyldiimidazole (CDI)

  • Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Base: Diisopropylethylamine (DIPEA)

  • Purification system: HPLC or flash chromatography

Procedure:

  • Linker Activation: Dissolve the this compound linker in anhydrous DCM. Add 1.5 equivalents of p-nitrophenyl chloroformate and 2.0 equivalents of DIPEA. Stir the reaction at room temperature for 2-4 hours until the activation is complete (monitor by TLC or LC-MS). This creates a reactive TCO-PEG1-Val-Cit-PABC-PNP intermediate.[11]

  • Payload Conjugation: In a separate flask, dissolve the cytotoxic payload in anhydrous DMF. Add the activated linker solution dropwise to the payload solution.

  • Reaction: Stir the mixture at room temperature overnight, protected from light.

  • Purification: Purify the resulting TCO-PEG1-Val-Cit-PABC-Payload conjugate using reverse-phase HPLC to obtain a product of high purity.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 3.1

  • TCO-linker-payload from Protocol 3.2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The IEDDA reaction is typically very fast.[2]

  • Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

    • Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).

    • Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.

  • Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.

cluster_prep Component Preparation cluster_conj ADC Synthesis cluster_char Characterization & Analysis P1 Protocol 1: mAb Modification (mAb → mAb-Tz) P3 Protocol 3: IEDDA Conjugation (mAb-Tz + Linker-Payload) P1->P3 P2 Protocol 2: Linker-Payload Synthesis (Linker-OH + Payload → Linker-Payload) P2->P3 P4 Purification & Characterization (DAR, Purity, Aggregation) P3->P4

Caption: Experimental Workflow for ADC Development.

In Vitro and In Vivo Characterization

A comprehensive evaluation is critical to selecting the optimal ADC candidate.[12]

In Vitro Assays
  • Binding Affinity: Assess the binding of the ADC to its target antigen on cancer cells using ELISA, Surface Plasmon Resonance (SPR), or flow cytometry. The affinity should be comparable to the unconjugated antibody.[]

  • Internalization Assay: Confirm that the ADC is efficiently internalized by target cells using fluorescence microscopy or flow cytometry with a fluorescently labeled ADC.[14]

  • Cytotoxicity Assay: Determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.[]

  • Plasma Stability: Incubate the ADC in human and mouse plasma to assess linker stability and premature drug release over time.[12] Note that Val-Cit linkers can show instability in mouse plasma, which may require the use of alternative preclinical models or linker modifications.[15][16]

In Vivo Evaluation
  • Pharmacokinetics (PK): Analyze the clearance rate, half-life, and exposure of the total antibody and conjugated ADC in relevant animal models.[12]

  • Biodistribution: Evaluate the tumor accumulation and off-target organ distribution of the ADC.

  • Efficacy Studies: Assess the anti-tumor activity of the ADC in xenograft or patient-derived xenograft (PDX) mouse models.[17] Monitor tumor volume and overall survival.

  • Tolerability/Toxicity: Determine the maximum tolerated dose (MTD) and evaluate potential toxicities through observation of animal health and histopathological analysis of major organs.

Data Presentation

Quantitative data should be summarized to facilitate the comparison of different ADC constructs.

Table 1: ADC Characterization Summary

ADC Construct Target Antigen Payload Average DAR (by HIC) Monomer Purity (by SEC)
ADC-001 HER2 MMAE 3.8 >98%
ADC-002 Trop-2 PBD Dimer 2.1 >99%

| Control mAb | HER2 | None | 0 | >99% |

Table 2: In Vitro Cytotoxicity Data

ADC Construct Cell Line (Antigen Status) IC50 (nM)
ADC-001 SK-BR-3 (HER2+++) 0.5
ADC-001 MDA-MB-468 (HER2-) >1000
ADC-002 NCI-H292 (Trop-2++) 0.08

| ADC-002 | Jurkat (Trop-2-) | >500 |

Table 3: In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)

Treatment Group (Dose) Tumor Growth Inhibition (%) Complete Regressions
Vehicle Control 0% 0/8
ADC-001 (3 mg/kg) 95% 6/8

| Control mAb (3 mg/kg) | 20% | 0/8 |

Troubleshooting

IssuePotential CauseSuggested Solution
Low DAR Inefficient TCO-Tetrazine reaction; Low DOL of mAb-Tz; Inactive linker-payload.Increase molar excess of linker-payload; Optimize mAb modification step; Verify activity of TCO group.
High Aggregation Hydrophobicity of the payload; High DAR; Unoptimized buffer conditions.Reduce DAR; Include PEG moieties in the linker design; Screen formulation buffers.
Premature Drug Release Linker instability in plasma (especially mouse).Use humanized mouse models; Consider alternative cleavable sequences if mouse studies are required.[15]
Lack of Efficacy Poor ADC internalization; Target antigen not expressed; Drug resistance.Confirm internalization with a labeled ADC; Verify antigen expression on tumor cells; Use a payload with a different mechanism of action.

References

Revolutionizing Antibody-Drug Conjugates: A Detailed Protocol for Site-Specific Conjugation with TCO-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the site-specific conjugation of antibodies with cytotoxic payloads using the advanced TCO-PEG1-Val-Cit-PABC-OH linker. This technology enables the production of highly homogeneous antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio (DAR), leading to an improved therapeutic window. We present detailed protocols for antibody modification, linker-drug conjugation, and ADC characterization, along with illustrative diagrams and comparative data to guide researchers in this cutting-edge field.

Introduction to Site-Specific Antibody Conjugation

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2][3] Traditional methods of ADC production often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, leading to unpredictable pharmacokinetics and potential off-target toxicity.[1][2][3] Site-specific conjugation technologies address these limitations by creating homogeneous ADCs with a defined DAR, enhancing their efficacy and safety profiles.[4][5]

The this compound linker is a sophisticated tool for generating such site-specific ADCs. It incorporates several key features:

  • trans-Cyclooctene (TCO): A strained alkyne that participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified antibody.[1][6][7] This reaction is rapid and specific, proceeding under mild, biocompatible conditions.[1]

  • PEG1: A single polyethylene glycol unit that enhances the hydrophilicity of the linker, which can improve solubility and reduce aggregation of the final ADC. The PEG linker also helps to preserve the reactivity of the TCO group.[6][8]

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is selectively cleaved by Cathepsin B, a lysosomal protease that is overexpressed in many tumor cells.[9][][][12][13][14] This ensures that the cytotoxic payload is released preferentially within the target cancer cells.

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified, active drug.[][]

  • -OH (Hydroxyl): The functional group for the covalent attachment of the cytotoxic payload.

This application note will detail the workflow for creating a site-specific ADC using this advanced linker system.

Experimental Workflow Overview

The overall process for generating a site-specific ADC with the this compound linker involves several key stages, as depicted in the workflow diagram below. This typically involves the site-specific introduction of a tetrazine moiety onto the antibody, the conjugation of the cytotoxic drug to the TCO-linker, and finally, the bioorthogonal "click" reaction between the modified antibody and the linker-drug construct.

Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_analysis Characterization Antibody Monoclonal Antibody Mod_Antibody Site-Specifically Modified Antibody (Tetrazine) Antibody->Mod_Antibody Site-Specific Modification LinkerDrug TCO-PEG1-Val-Cit-PABC-Drug Final_ADC Homogeneous ADC LinkerDrug->Final_ADC Payload Cytotoxic Payload Payload->LinkerDrug TCO_Linker This compound TCO_Linker->LinkerDrug Payload Conjugation Mod_Antibody->Final_ADC Bioorthogonal Ligation (iEDDA) DAR_Analysis DAR Determination (HIC/LC-MS) Final_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Final_ADC->Purity_Analysis Functional_Assay In Vitro Cytotoxicity (MTT Assay) Final_ADC->Functional_Assay

Caption: Experimental workflow for site-specific ADC generation.

Detailed Experimental Protocols

Site-Specific Modification of the Antibody with a Tetrazine Handle

To achieve site-specific conjugation, a tetrazine reactive handle must be introduced at a defined location on the antibody. Several methods can be employed:

  • Enzymatic Modification: Using enzymes like microbial transglutaminase (MTGase) to attach an azide-containing linker to a specific glutamine residue (e.g., Gln295) in the Fc region, followed by a reaction with a DBCO-tetrazine construct.

  • Engineered Cysteines (e.g., THIOMAB™ technology): Introducing a cysteine residue at a specific site on the antibody that can be selectively targeted with a maleimide-tetrazine linker.[15]

  • Incorporation of Unnatural Amino Acids: Genetically encoding an unnatural amino acid with a bioorthogonal handle (e.g., an azide or alkyne) at a specific position in the antibody sequence, which can then be reacted with a corresponding tetrazine derivative.

Protocol: Site-Specific Cysteine-Maleimide-Tetrazine Conjugation

  • Antibody Reduction (Optional): If targeting native disulfide bonds, partially reduce the antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is a common starting point.[16] For engineered cysteines, this step may not be necessary if the thiol is already free.

  • Purification: Remove excess TCEP using a desalting column (e.g., Sephadex G-25) to prevent interference with the subsequent maleimide reaction.[16]

  • Conjugation with Maleimide-Tetrazine: React the reduced antibody with a 5- to 20-fold molar excess of a maleimide-functionalized tetrazine linker in a suitable buffer (e.g., PBS, pH 7.0-7.5) for 1-2 hours at room temperature.[17][18]

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the tetrazine-modified antibody using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker and quenching agent.[][20]

Conjugation of the Cytotoxic Payload to the TCO-Linker

The cytotoxic drug is attached to the hydroxyl group of the this compound linker, typically through an ester or carbonate linkage. The specific chemistry will depend on the functional groups available on the payload. For a payload containing a carboxylic acid, an esterification reaction can be performed.

Protocol: Payload Esterification

  • Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Conjugation: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

Bioorthogonal Ligation of the Tetrazine-Antibody and TCO-Linker-Drug

The final ADC is assembled via the iEDDA click reaction.

Mechanism cluster_reactants Reactants cluster_product Product Tetrazine_Ab Tetrazine-Modified Antibody ADC Site-Specific ADC Tetrazine_Ab->ADC iEDDA 'Click' Reaction TCO_Linker_Drug TCO-Linker-Drug Construct TCO_Linker_Drug->ADC

Caption: Bioorthogonal ligation mechanism.

Protocol: TCO-Tetrazine Ligation

  • Reaction Setup: Mix the tetrazine-modified antibody and the TCO-linker-drug construct in a suitable buffer (e.g., PBS, pH 7.4) at room temperature. A slight molar excess (1.5 to 3-fold) of the TCO-linker-drug is typically used.[1]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance at ~520 nm.[1]

  • Purification: Purify the final ADC conjugate using SEC to remove any unreacted TCO-linker-drug and potential aggregates.[][20]

Characterization of the Site-Specific ADC

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly impacts the ADC's efficacy and toxicity.[8]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of the antibody (at 280 nm) and the drug (at its specific λmax) to calculate the ratio.Simple and rapid.Requires distinct and non-overlapping absorbance spectra for the antibody and drug. Can be less accurate for heterogeneous samples.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times.Provides information on the distribution of DAR species.Requires method development for each ADC. May not be suitable for all linker-drug combinations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the exact mass of the different ADC species, allowing for precise determination of the number of conjugated drugs.Highly accurate and provides detailed information on DAR distribution and other modifications.Requires specialized instrumentation and expertise.

Table 1: Comparison of DAR determination methods.[]

Purity and Aggregation Analysis

Size-exclusion chromatography (SEC) is the standard method for assessing the purity of the ADC and quantifying the presence of aggregates, which can affect immunogenicity and pharmacokinetics.

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using in vitro cell-based assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[9][22][23][24]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug for a period of 72-120 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9][24]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Intracellular Cleavage and Payload Release

The Val-Cit linker is designed to be stable in circulation but cleaved by Cathepsin B in the lysosomal compartment of target cells.

Cleavage cluster_intracellular Intracellular Environment cluster_release Payload Release ADC_Internalized Internalized ADC Lysosome Lysosome ADC_Internalized->Lysosome Trafficking Cleaved_Linker Cleaved Linker Lysosome->Cleaved_Linker Cathepsin B Cleavage of Val-Cit Free_Drug Active Drug Cleaved_Linker->Free_Drug PABC Self- Immolation

References

Application Note: In Vitro Characterization of TCO-PEG1-Val-Cit-PABC-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical for the ADC's stability, efficacy, and safety profile. The TCO-PEG1-Val-Cit-PABC-OH linker is a sophisticated system designed for advanced ADC development. It features a Trans-Cyclooctene (TCO) group for bioorthogonal conjugation via click chemistry, a hydrophilic PEG1 spacer to improve solubility, and a protease-cleavable valine-citrulline (Val-Cit) dipeptide linked to a self-immolative para-aminobenzyl carbamate (PABC) spacer.[1][2][3]

This linker is designed to be stable in systemic circulation and to undergo specific cleavage by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment.[4][5][6] Upon cleavage of the Val-Cit moiety, the PABC spacer self-immolates, ensuring the efficient release of the unmodified cytotoxic drug inside the target cancer cell.[7] This application note provides a detailed overview and protocols for the essential in vitro assays required to characterize ADCs constructed with this linker system.

ADC Structure and Mechanism of Action

The functionality of the ADC is dictated by its structure. The antibody targets a specific antigen on the cancer cell surface. Following binding and internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the payload to induce cell death. A membrane-permeable payload can also exit the cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[7][8]

ADC_Structure cluster_ADC This compound ADC Antibody Monoclonal Antibody (mAb) TCO TCO (Conjugation Site) Antibody->TCO via Tetrazine Reaction PEG1 PEG1 (Spacer) TCO->PEG1 ValCit Val-Cit (Cleavable Dipeptide) PEG1->ValCit PABC PABC (Self-immolative) ValCit->PABC Payload Cytotoxic Payload PABC->Payload Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Pathway cluster_Cellular_Fate Cellular Fate A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-mediated endocytosis A->B C 3. ADC trafficked to lysosome B->C D 4. Cathepsin B cleaves Val-Cit linker C->D E 5. PABC spacer self-immolates D->E F 6. Active payload is released E->F G 7. Payload induces apoptosis in target cell F->G H 8. Bystander Effect: Payload diffuses to kill neighboring cells F->H (if permeable) Experimental_Workflow cluster_Functional_Assays Functional Assays A ADC Conjugation (mAb + Linker-Payload) B Purification (e.g., SEC) A->B C Physicochemical Characterization B->C E In Vitro Cytotoxicity Assay (IC50 Determination) B->E F Bystander Killing Assay (Co-culture) B->F G Plasma Stability Assay (Linker Stability) B->G D Drug-to-Antibody Ratio (DAR) Determination (HIC/MS) C->D H Data Analysis & Reporting D->H E->H F->H G->H

References

Application Notes: Analytical Techniques for T-PEG1-Val-Cit-PABC-OH Conjugate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The TCO-PEG1-Val-Cit-PABC-OH molecule is a sophisticated linker system designed for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). Its multi-component structure allows for precise conjugation and controlled payload release. The trans-cyclooctene (TCO) group enables catalyst-free "click" chemistry for attachment to biomolecules[1][2]. The Valine-Citrulline (Val-Cit) dipeptide is specifically designed for cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in tumor cells[3][4]. The p-aminobenzyl alcohol (PABC) acts as a self-immolative spacer, ensuring the traceless release of an attached payload upon Val-Cit cleavage[3]. Rigorous analytical characterization is crucial to ensure the identity, purity, stability, and functional performance of this linker and its conjugates.

High-Performance Liquid Chromatography (HPLC/UPLC)

Principle: High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For molecules like the this compound conjugate, Reverse-Phase HPLC (RP-HPLC) is the most common and powerful method. In RP-HPLC, the stationary phase is hydrophobic (e.g., C18), and the mobile phase is polar. Components are eluted by a gradient of increasing organic solvent, with more hydrophobic molecules being retained longer.

Application: RP-HPLC is essential for determining the purity and stability of the TCO-linker conjugate. It can separate the main product from synthesis-related impurities, precursors, and degradation products. It is also the primary tool for monitoring the kinetics of the Cathepsin B cleavage reaction by measuring the disappearance of the parent conjugate and the appearance of cleaved fragments over time.

Experimental Protocol: Purity Analysis by RP-HPLC
  • System: An HPLC or UPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm (or a wavelength specific to an attached payload).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., DMSO or a mixture of water/ACN) to a concentration of approximately 1 mg/mL.

Data Presentation: Expected HPLC Results
CompoundRetention Time (min)Purity (%)Comments
This compound~15.2>95%Main product peak
Hydrolyzed TCO impurity~12.8<1%Potential degradation product
Val-Cit-PABC-OH fragment~10.5N/AExpected product after cleavage

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For complex organic molecules, Electrospray Ionization (ESI) is a soft ionization technique that allows intact molecules to be ionized, typically by protonation ([M+H]⁺). High-resolution mass spectrometers (like Q-TOF or Orbitrap) provide highly accurate mass measurements, enabling the confirmation of elemental composition.

Application: LC-MS is the gold standard for confirming the identity of the this compound conjugate by verifying its molecular weight.[5][6] It is also invaluable for identifying unknown impurities or degradation products seen in HPLC analysis. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structural components by analyzing the resulting fragment ions.

Experimental Protocol: LC-MS Analysis
  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • LC Method: Use the same RP-HPLC protocol as described above, but replace TFA with 0.1% formic acid, which is more compatible with MS.

  • MS Settings:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100 - 2000 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Look for the [M+H]⁺ and other common adducts (e.g., [M+Na]⁺).

Data Presentation: Expected Mass Spectrometry Data
IonCalculated m/zObserved m/zDescription
[M+H]⁺784.41784.42Protonated parent molecule
[M+Na]⁺806.39806.40Sodium adduct of parent molecule
[M+H]⁺ (Fragment)485.28485.29TCO-PEG1-Val-Cit fragment post-cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules, ¹H NMR (proton) and ¹³C NMR (carbon) are the most common experiments. Two-dimensional (2D) NMR techniques like COSY and HSQC can be used to determine the connectivity between atoms, providing definitive structural elucidation.[7][8]

Application: NMR is primarily used for the definitive structural confirmation of the linker before its conjugation to a payload or antibody. It can verify the presence and integrity of all key components: the TCO ring, the PEG spacer, the Val and Cit amino acids, and the PABC group. It is especially useful for identifying the correct isomeric form of the TCO moiety.[9]

Experimental Protocol: ¹H NMR Analysis
  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiment: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
ProtonsExpected Chemical Shift (ppm)MultiplicityDescription
TCO olefinic protons5.5 - 6.0mProtons on the trans-double bond
PABC aromatic protons7.0 - 7.5mProtons on the phenyl ring
Valine α-H~4.2mAlpha proton of Valine
Citrulline α-H~4.1mAlpha proton of Citrulline
PEG methylene protons~3.5m-CH₂-CH₂- protons of PEG

Visualizations

Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive analysis of the this compound conjugate.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Functional Analysis cluster_4 Data Interpretation Prep Dissolve Conjugate in Appropriate Solvent HPLC RP-HPLC Analysis (Purity & Stability) Prep->HPLC LCMS LC-MS Analysis (Identity Confirmation) Prep->LCMS NMR NMR Spectroscopy (Definitive Structure) Prep->NMR Cleavage Cathepsin B Cleavage Assay Prep->Cleavage Report Final Report: Purity, Identity, Structure & Function HPLC->Report LCMS->Report NMR->Report Cleavage->HPLC Monitor Reaction

Caption: Overall workflow for the analytical characterization of the conjugate.

Linker Cleavage Pathway

This diagram illustrates the mechanism of payload release initiated by enzymatic cleavage of the Val-Cit bond.

G cluster_0 Intact Conjugate cluster_1 Enzymatic Cleavage cluster_2 Self-Immolation cluster_3 Released Payload Parent TCO-PEG-Val-Cit-PABC-Payload Enzyme Cathepsin B Parent->Enzyme Intermediate H₂N-PABC-Payload Enzyme->Intermediate Cleaves Val-Cit bond Elimination 1,6-Elimination Intermediate->Elimination Payload Free Payload (Active Drug) Elimination->Payload Releases CO₂

Caption: Cathepsin B-mediated cleavage and self-immolation of the linker.

References

Application Notes and Protocols for the Purification of TCO-PEG1-Val-Cit-PABC-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The TCO-PEG1-Val-Cit-PABC-OH linker is a cleavable linker system designed for precise drug delivery. The trans-cyclooctene (TCO) group allows for bioorthogonal conjugation to a tetrazine-modified antibody. The polyethylene glycol (PEG) spacer enhances solubility, and the valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal enzymes like Cathepsin B, ensuring intracellular release of the cytotoxic payload attached via the p-aminobenzyl carbamate (PABC) self-immolative spacer.[1][2][][4][5][6][7][8][9]

Following the conjugation reaction, the resulting ADC mixture is heterogeneous, containing unconjugated antibody, ADCs with varying drug-to-antibody ratios (DAR), and residual small molecule linkers and payloads. Therefore, robust purification methods are essential to obtain a homogenous and well-characterized ADC product for preclinical and clinical studies. This document provides detailed protocols for the purification of this compound ADCs using common chromatography techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

Purification Strategies

The purification of ADCs primarily aims to:

  • Remove unconjugated antibody (DAR=0).

  • Separate ADC species with different DARs to achieve a desired DAR distribution.

  • Eliminate process-related impurities such as free linker-payload, solvents, and aggregates.

The choice of purification method depends on the physicochemical properties of the ADC and the desired level of purity.[10][11]

Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for separating ADC species with different DAR values.[12][13][14] The conjugation of a hydrophobic payload to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions.[13] ADCs with higher DAR values are more hydrophobic and bind more strongly to the HIC resin. By using a reverse salt gradient, different DAR species can be eluted sequentially.[15][16]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[17][18] It is an effective method for removing high molecular weight aggregates that may form during the conjugation process.[19][20] SEC is also used for buffer exchange and desalting of the final ADC product.[17][18]

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[21][22][23][24] The conjugation of the linker-payload can alter the overall charge of the antibody, allowing for the separation of different ADC species. Both cation exchange (CEX) and anion exchange (AEX) chromatography can be employed for ADC purification.[25][26]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol provides a general method for separating a this compound ADC based on its DAR.

Materials:

  • HIC Column: Phenyl or Butyl chemistry (e.g., ToyoPearl Phenyl-650, TSKgel Butyl-NPR)[27]

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[15]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0[15]

  • Sample: Crude this compound ADC reaction mixture

  • HPLC System

Table 1: HIC Purification Parameters

ParameterCondition
Column ToyoPearl Phenyl-650S
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Gradient 0-100% B over 30 minutes

Protocol:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of 100% Mobile Phase A.

  • Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0-1.5 M. The optimal salt concentration should be determined empirically to ensure binding without precipitation.[15]

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 30 CV).[15] Unconjugated antibody (DAR=0) will elute first, followed by ADCs with increasing DAR values.

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions by HIC-HPLC or other analytical methods to determine the DAR of each fraction.

  • Column Cleaning and Storage: Wash the column with 3 CV of 0.5 N NaOH for sanitization, followed by storage in 20% ethanol.[15]

Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange

This protocol describes the use of SEC to remove aggregates and for buffer exchange into the final formulation buffer.

Materials:

  • SEC Column: (e.g., TSKgel G3000SWxl)[28]

  • Mobile Phase (Formulation Buffer): e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Sample: Pooled HIC fractions containing the desired ADC species

  • HPLC or FPLC System

Table 2: SEC Purification Parameters

ParameterCondition
Column TSKgel G3000SWxl
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Run Type Isocratic

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired formulation buffer.

  • Sample Preparation: Concentrate the pooled HIC fractions if necessary.

  • Sample Loading: Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the ADC isocratically with the formulation buffer. Aggregates will elute first in the void volume, followed by the monomeric ADC.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

  • Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates.

Ion Exchange Chromatography (IEX) for Polishing

This protocol provides a general method for using IEX as a polishing step to remove remaining impurities. The choice between anion and cation exchange will depend on the isoelectric point (pI) of the ADC.

Materials:

  • IEX Column: Anion exchange (e.g., Q-sepharose) or Cation exchange (e.g., SP-sepharose)

  • Mobile Phase A (Binding Buffer): Low salt buffer (e.g., 20 mM Tris, pH 8.0 for AEX; 20 mM Sodium Acetate, pH 5.0 for CEX)

  • Mobile Phase B (Elution Buffer): High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for AEX; 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 for CEX)

  • Sample: SEC-purified ADC

  • HPLC or FPLC System

Table 3: IEX Purification Parameters (Example for Anion Exchange)

ParameterCondition
Column Q-sepharose
Mobile Phase A 20 mM Tris, pH 8.0
Mobile Phase B 20 mM Tris, 1 M NaCl, pH 8.0
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Gradient 0-50% B over 20 minutes

Protocol:

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Mobile Phase A.

  • Sample Preparation: Ensure the conductivity of the ADC sample is lower than that of Mobile Phase A. If necessary, perform a buffer exchange into the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Mobile Phase A until the UV baseline is stable to remove any unbound impurities.

  • Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0-50% Mobile Phase B over 20 CV).

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions for purity and yield.

Visualizations

ADC Purification Workflow

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC DAR Separation DAR_Fractions DAR Fractions (DAR=0, 2, 4, etc.) HIC->DAR_Fractions Pooling Pooling of Desired DAR Fractions DAR_Fractions->Pooling SEC Size Exclusion Chromatography (SEC) Pooling->SEC Aggregate Removal & Buffer Exchange Monomeric_ADC Monomeric ADC SEC->Monomeric_ADC IEX Ion Exchange Chromatography (IEX) (Polishing Step) Monomeric_ADC->IEX Impurity Removal Purified_ADC Purified ADC IEX->Purified_ADC

Caption: Workflow for the purification of this compound ADCs.

Intracellular Cleavage Mechanism of Val-Cit-PABC Linker

Linker_Cleavage_Pathway cluster_cell Target Cancer Cell ADC_Receptor ADC binds to cell surface receptor Internalization Internalization via endocytosis ADC_Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cleavage of Val-Cit linker Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage PABC_Release 1,6-Elimination of PABC spacer Cleavage->PABC_Release Drug_Release Release of active payload PABC_Release->Drug_Release Apoptosis Induction of Apoptosis Drug_Release->Apoptosis Extracellular_ADC Extracellular ADC Extracellular_ADC->ADC_Receptor

Caption: Mechanism of intracellular drug release from a Val-Cit-PABC linker.[1][2]

Conclusion

The purification of this compound ADCs is a multi-step process that is critical for obtaining a safe and efficacious therapeutic. The combination of HIC for DAR separation, SEC for aggregate removal and buffer exchange, and IEX for polishing provides a robust platform for producing highly pure and homogenous ADCs. The protocols provided herein serve as a starting point for method development, and optimization will be required based on the specific characteristics of the antibody and cytotoxic payload. Comprehensive analytical characterization should be performed at each stage of the purification process to ensure the quality and consistency of the final ADC product.

References

Troubleshooting & Optimization

Technical Support Center: TCO-PEG1-Val-Cit-PABC-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG1-Val-Cit-PABC-OH and related antibody-drug conjugation workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a versatile linker used in the construction of antibody-drug conjugates (ADCs). It comprises several key functional units:

  • TCO (trans-cyclooctene): A strained alkene that serves as a "click chemistry" handle. It reacts specifically and rapidly with a tetrazine-modified molecule in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is catalyst-free and highly efficient even at low concentrations.[1][2]

  • PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer that can improve the solubility of the linker-payload complex and reduce steric hindrance during conjugation.[3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease found in high concentrations within the lysosomes of cancer cells.[4] This allows for targeted, intracellular release of the conjugated payload.

  • PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes, ensuring the release of the payload in its active form.

  • -OH (Hydroxyl group): The terminal hydroxyl group is the attachment point for the cytotoxic payload. This group typically requires activation (e.g., to a p-nitrophenyl carbonate) to efficiently react with the payload. The related compound, TCO-PEG1-Val-Cit-PABC-PNP, is an activated form ready for payload conjugation.[5]

Q2: Why am I observing low conjugation efficiency between my TCO-modified antibody and tetrazine-payload?

A2: Low efficiency in the TCO-tetrazine ligation step can be due to several factors, a primary one being the hydrophobicity of the TCO group. The TCO moiety can "bury" itself in hydrophobic pockets of the antibody, making it inaccessible for reaction with the tetrazine.[6][7] The inclusion of a hydrophilic PEG spacer, even a short one like in your linker, is designed to mitigate this effect by increasing the linker's water solubility and preventing it from interacting with the antibody surface.[6][7] Studies have shown that incorporating PEG linkers can significantly enhance the functional density of reactive TCOs on an antibody.[6]

Other potential causes for low ligation efficiency include:

  • Suboptimal pH: The TCO-tetrazine reaction is generally efficient over a pH range of 6-9.[1] However, very low or high pH can affect the stability of the antibody and the reactants.

  • Steric Hindrance: If the TCO group is located near a bulky region of the antibody, it may be sterically hindered from reacting with the tetrazine. The PEG spacer helps to minimize this.[3]

  • Degradation of Reactants: Ensure that both the TCO-modified antibody and the tetrazine-payload have been stored correctly and have not degraded. TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially in the presence of thiols or certain metals.[8][9]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC as it directly impacts its efficacy and safety.

  • Low DAR: May result in reduced potency of the ADC.

  • High DAR: Can negatively affect the ADC's pharmacokinetics, leading to faster clearance from circulation. It can also increase the risk of toxicity and aggregation of the ADC.[10]

For randomly conjugated ADCs, such as those targeting lysine residues, a heterogeneous mixture of species with different DAR values (e.g., 0, 2, 4, 6, 8) is often produced.[11] The goal is to achieve a consistent and optimal average DAR.

Q4: What is the best method for purifying my final ADC?

A4: Several chromatography techniques can be used for ADC purification. Size Exclusion Chromatography (SEC) is a common method for removing unconjugated linkers, payloads, and aggregates.[12] Hydrophobic Interaction Chromatography (HIC) can also be used, and has the added benefit of being able to separate different DAR species.[13]

Troubleshooting Guides

Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inefficient initial conjugation of TCO-linker-payload to the antibody. - Optimize the molar excess of the TCO-linker-payload during the conjugation reaction. Start with a 10 to 20-fold molar excess.[3] - Ensure the reaction buffer is at the optimal pH for the chosen conjugation chemistry (e.g., pH 7-9 for NHS ester chemistry).[3] - Confirm the purity and reactivity of your TCO-linker-payload.
Hydrophobic interactions leading to TCO "burying". - While your linker already contains a PEG1 spacer, if low DAR persists, consider a linker with a longer PEG chain (e.g., PEG4, PEG12) to further increase hydrophilicity and accessibility of the TCO group.[6][7]
Steric hindrance on the antibody surface. - If using site-specific conjugation, ensure the chosen site is accessible. - For random lysine conjugation, a longer PEG spacer may help overcome steric hindrance.[3]
Inaccurate DAR measurement. - Use a validated method for DAR determination, such as Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.[] - Ensure proper integration of peaks corresponding to different DAR species.
ADC Aggregation
Potential Cause Recommended Solution
High DAR and increased hydrophobicity. - Optimize the conjugation reaction to achieve a lower average DAR. - Use a more hydrophilic linker, for instance, one with a longer PEG chain.[15]
Buffer conditions during conjugation or storage. - Screen different buffer compositions and pH to find conditions that minimize aggregation. - Include excipients such as polysorbate 20 or sucrose in the final formulation to improve stability.
Freeze-thaw cycles. - Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.
Inefficient purification. - Use Size Exclusion Chromatography (SEC) to effectively remove aggregates from the final product.[12]

Experimental Protocols

Protocol 1: Two-Step Conjugation Workflow

This protocol outlines the general steps for first conjugating the this compound linker to a payload, and then conjugating the resulting complex to an antibody.

Step 1: Activation of this compound and Payload Conjugation

This step assumes your payload has a reactive amine group. The hydroxyl group on the linker is activated to a p-nitrophenyl (PNP) carbonate for reaction.

  • Activation: React this compound with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) in an anhydrous organic solvent (e.g., dichloromethane or DMF). Monitor the reaction by TLC or LC-MS until completion.

  • Purification: Purify the resulting TCO-PEG1-Val-Cit-PABC-PNP by silica gel chromatography to remove excess reagents.

  • Payload Conjugation: Dissolve the purified TCO-PEG1-Val-Cit-PABC-PNP and your amine-containing payload in a suitable solvent like DMSO or DMF. Add a base such as triethylamine or diisopropylethylamine to facilitate the reaction.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative HPLC.

Step 2: Antibody Modification with the TCO-Linker-Payload

This protocol assumes conjugation to lysine residues via an NHS ester activated linker-payload.

  • NHS Ester Activation: React the carboxylic acid group (if present on your linker-payload) with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) in an anhydrous organic solvent to form the NHS ester. Purify the activated linker-payload.

  • Antibody Preparation: Exchange the antibody buffer to a conjugation buffer (e.g., PBS, pH 7.4-8.0). The antibody concentration should typically be between 1-10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-activated TCO-linker-payload (dissolved in a small amount of an organic solvent like DMSO) to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker-payload using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
  • Instrumentation: An HPLC system with a UV detector and a hydrophobic interaction chromatography (HIC) column (e.g., Butyl-NPR).[16]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8).[16]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 5-20% isopropanol).[16]

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time (e.g., 20-30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs. The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.

    • Integrate the peak area for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each DAR species / Total Peak Area) * Number of Drugs for that species][]

Protocol 3: In Vitro Cathepsin B Cleavage Assay
  • Reagents:

    • ADC sample

    • Human Cathepsin B (recombinant)

    • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Procedure:

    • Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

    • Add the ADC to the activated Cathepsin B solution.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a protease inhibitor or by acidifying the sample (e.g., with formic acid).

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Visualizations

experimental_workflow cluster_payload_attachment Step 1: Payload Attachment cluster_antibody_conjugation Step 2: Antibody Conjugation cluster_purification_analysis Step 3: Purification & Analysis linker This compound activation Activation of -OH group (e.g., to PNP carbonate) linker->activation activated_linker Activated Linker activation->activated_linker linker_payload TCO-Linker-Payload activated_linker->linker_payload payload Payload with -NH2 or -OH payload->linker_payload conjugation Conjugation Reaction (e.g., targeting lysines) linker_payload->conjugation antibody Antibody antibody->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (e.g., SEC or HIC) crude_adc->purification purified_adc Purified ADC purification->purified_adc dar_analysis DAR Analysis (HIC-HPLC) purified_adc->dar_analysis cleavage_assay Cleavage Assay (Cathepsin B) purified_adc->cleavage_assay final_product Characterized ADC dar_analysis->final_product cleavage_assay->final_product

Caption: General workflow for ADC synthesis and characterization.

troubleshooting_low_dar cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low DAR Observed check_reagents Verify Reactivity of Linker-Payload & Antibody start->check_reagents optimize_ratio Optimize Molar Ratio of Linker-Payload to Antibody start->optimize_ratio check_ph Confirm Reaction Buffer pH (e.g., 7.4-8.0 for NHS) start->check_ph consider_hydrophobicity Assess Potential for TCO Hydrophobic Interactions start->consider_hydrophobicity new_reagents Use Fresh Reagents check_reagents->new_reagents increase_excess Increase Molar Excess of Linker-Payload optimize_ratio->increase_excess adjust_ph Adjust Buffer pH check_ph->adjust_ph use_longer_peg Use Linker with Longer PEG Chain consider_hydrophobicity->use_longer_peg

Caption: Troubleshooting flowchart for low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: TCO-PEG1-Val-Cit-PABC-OH Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our TCO-PEG1-Val-Cit-PABC-OH linker. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this linker in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability issues encountered during experiments with ADCs constructed using the this compound linker.

Q1: I am observing premature payload release from my ADC in mouse plasma. What is the likely cause?

A1: Premature payload release of ADCs utilizing a valine-citrulline (Val-Cit) PABC linker in rodent plasma is a well-documented issue.[1][2][3][4][5][6][7] The primary cause is enzymatic cleavage of the Val-Cit dipeptide by carboxylesterase 1C (Ces1C), an enzyme present in mouse and rat plasma.[1][2][5][6] This enzyme hydrolyzes the linker, leading to the unintended release of the cytotoxic payload before the ADC reaches the target tumor cells. It is important to note that the Val-Cit linker is generally more stable in human plasma.[3][4]

Troubleshooting Steps:

  • Confirm Species-Specific Instability: If possible, compare the stability of your ADC in mouse plasma versus human plasma. A significantly higher rate of payload release in mouse plasma would point towards Ces1C-mediated cleavage.

  • Enzyme Inhibition: As a diagnostic experiment, you can incubate your ADC in mouse plasma with and without a broad-spectrum serine hydrolase inhibitor. Inhibition of payload release would further suggest enzymatic degradation.

  • Linker Modification: For preclinical studies in mice, consider using a modified linker designed for enhanced stability in rodent plasma. A common strategy is the incorporation of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, which has been shown to have improved stability in mouse plasma.[8]

Q2: How does the PEG1 spacer influence the stability and properties of my ADC?

A2: The polyethylene glycol (PEG) spacer in the this compound linker serves several important functions:

  • Enhanced Solubility: PEG is hydrophilic and can improve the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[9][10][11] This can help to reduce aggregation during manufacturing and storage.[10]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.[10]

  • Spatial Shielding: The flexible PEG chain can create a protective layer on the ADC surface, which may reduce non-specific interactions with other proteins and enzymes in the plasma, contributing to overall systemic stability.[10]

  • Preserved Reactivity: For the TCO-PEG1 component, the hydrophilic PEG linker helps to prevent the hydrophobic TCO group from "burying" itself within the antibody structure, thus preserving its reactivity for subsequent bioorthogonal conjugation reactions.[9][12]

Q3: My ADC shows signs of aggregation. Could the linker be contributing to this?

A3: While the PEG1 spacer is intended to improve solubility, aggregation can still occur, especially with high drug-to-antibody ratios (DAR). The overall hydrophobicity of the payload can be a major contributor to aggregation.[7][13]

Troubleshooting Steps:

  • Optimize DAR: A lower DAR may result in a more homogenous and less aggregation-prone ADC.

  • Formulation Optimization: The use of specific excipients in the formulation buffer can help to minimize aggregation.

  • Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor and quantify aggregation levels under different formulation and storage conditions.[13]

Q4: What are the best analytical methods to assess the plasma stability of my ADC?

A4: A multi-pronged approach is recommended to accurately assess ADC stability in plasma.[14][15] Key methods include:

  • Mass Spectrometry (MS): LC-MS is a powerful technique to measure the loss of payload from the intact ADC and to identify and quantify the released drug.[16][17][18]

  • High-Performance Liquid Chromatography (HPLC): Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating ADC species with different DARs, allowing for the monitoring of changes in the DAR profile over time.[1][16]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and conjugated antibody, providing insights into payload loss.[8]

Quantitative Data Summary

The following table summarizes representative data on the stability of a Val-Cit-PABC-containing ADC in different plasma matrices. (Note: This is illustrative data based on published findings.)

Plasma SourceIncubation Time (days)Intact ADC Remaining (%)Key Observations
Mouse165Significant payload loss is observed within the first 24 hours.
Mouse4.530Demonstrates the susceptibility of the Val-Cit linker to cleavage in mouse plasma.[1][3]
Rat4.545Similar to mouse plasma, rat plasma also shows enzymatic cleavage, though potentially at a slightly lower rate.[1]
Human7>90The Val-Cit linker is significantly more stable in human plasma.[3][4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment

  • ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in PBS.

  • Plasma Incubation: Add the ADC to undiluted mouse or human plasma to a final concentration of 100 µg/mL.[8]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to halt any further reactions.

  • Sample Analysis:

    • For DAR Analysis (HIC-HPLC): Thaw samples and analyze using a HIC column to resolve different DAR species. Calculate the average DAR at each time point.

    • For Free Payload Analysis (LC-MS): Precipitate plasma proteins with acetonitrile. Centrifuge to pellet the proteins and analyze the supernatant for the presence of the free payload using an appropriate LC-MS/MS method.

    • For Intact ADC Analysis (LC-MS): Use immunocapture (e.g., with Protein A beads) to isolate the ADC from the plasma matrix before analysis by high-resolution mass spectrometry.[14][16]

Visualizations

Below are diagrams illustrating key concepts related to ADC stability and analysis.

cluster_0 ADC in Circulation (Mouse Plasma) cluster_1 Products of Premature Cleavage ADC Antibody-Linker-Payload (TCO-PEG1-Val-Cit-PABC-Drug) Cleavage Premature Cleavage ADC->Cleavage Enzyme Carboxylesterase 1C (Ces1C) Enzyme->Cleavage Released_Payload Free Payload Cleavage->Released_Payload Naked_Antibody Antibody Cleavage->Naked_Antibody cluster_analysis Analytical Methods Start Start: ADC in Plasma Sample Incubation Incubate at 37°C (Collect at Time Points) Start->Incubation HIC HIC-HPLC (DAR Profile) Incubation->HIC LCMS_Free LC-MS/MS (Free Payload Quantification) Incubation->LCMS_Free LCMS_Intact Immunocapture + LC-MS (Intact ADC Mass) Incubation->LCMS_Intact Results Results: - Change in Avg. DAR - Free Payload Concentration - ADC Degradation Products HIC->Results LCMS_Free->Results LCMS_Intact->Results

References

Technical Support Center: Val-Cit Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the off-target cleavage of Val-Cit linkers in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved intracellularly by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2][][] Upon antibody-drug conjugate (ADC) internalization into the target cell, the ADC is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[2][] This cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.[1][5]

Q2: What causes off-target cleavage of the Val-Cit linker in vivo?

Off-target cleavage of the Val-Cit linker occurs extracellularly in the systemic circulation, leading to premature release of the cytotoxic payload. The primary enzymes responsible for this off-target cleavage differ between species:

  • In rodents (mouse and rat): Carboxylesterase 1C (Ces1C) present in the plasma is the main enzyme responsible for hydrolyzing the Val-Cit linker.[1][6][7] This can complicate the preclinical evaluation of ADCs in these models.[1]

  • In humans: Neutrophil elastase, a serine protease released by neutrophils, has been identified as a key enzyme responsible for the aberrant cleavage of the Val-Cit linker.[1][8][9][10] This premature payload release is believed to contribute to off-target toxicities, such as neutropenia.[1][8][9]

Q3: What are the consequences of premature Val-Cit linker cleavage?

Premature cleavage of the Val-Cit linker can have several detrimental effects on the therapeutic efficacy and safety of an ADC:

  • Reduced Therapeutic Efficacy: Off-target payload release decreases the amount of cytotoxic drug delivered to the tumor cells, potentially reducing the ADC's anti-tumor activity.[11]

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic payload can lead to toxicity in healthy tissues.[8] A significant concern is myelosuppression, including neutropenia and thrombocytopenia, which has been linked to neutrophil elastase-mediated cleavage of the Val-Cit linker.[1][9][12]

  • Altered Pharmacokinetics: Premature drug release changes the pharmacokinetic profile of the ADC, leading to a faster clearance of the conjugated payload.[13]

Q4: How can I detect off-target cleavage of my Val-Cit linked ADC?

Several analytical techniques can be employed to detect and quantify off-target cleavage:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique. It can be used to measure the average drug-to-antibody ratio (DAR) over time in plasma or serum samples.[14][15][16] A decrease in DAR indicates payload loss. LC-MS can also be used to identify and quantify the released payload and its metabolites.[14][16]

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be developed to measure the concentration of total antibody and antibody-conjugated drug, allowing for the calculation of in vivo linker stability.[17]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, providing a visual representation of drug loss over time.[14]

Troubleshooting Guides

Problem 1: Unexpectedly high toxicity and low efficacy observed in preclinical mouse models.

This issue is often indicative of premature payload release due to the instability of the Val-Cit linker in rodent plasma.

Troubleshooting Workflow:

start High Toxicity & Low Efficacy in Mouse Model step1 Hypothesis: Premature payload release due to Val-Cit cleavage by mouse Ces1C start->step1 step2 Action: Conduct in vitro mouse plasma stability assay step1->step2 step3 Analyze DAR over time using LC-MS or HIC step2->step3 result1 Significant DAR Loss Observed step3->result1 result2 Minimal DAR Loss Observed step3->result2 solution1 Conclusion: Linker instability confirmed. Proceed to mitigation strategies. result1->solution1 solution2 Conclusion: Linker is stable. Investigate other causes of toxicity/ inefficacy (e.g., target expression, ADC aggregation). result2->solution2 start Neutropenia or Hematological Toxicity Observed step1 Hypothesis: Premature payload release due to Val-Cit cleavage by neutrophil elastase start->step1 step2 Action: Conduct in vitro neutrophil elastase cleavage assay step1->step2 step3 Analyze payload release using LC-MS step2->step3 result1 Payload Release Detected step3->result1 result2 No Payload Release Detected step3->result2 solution1 Conclusion: Linker is susceptible to neutrophil elastase. Consider linker modification. result1->solution1 solution2 Conclusion: Linker is stable to neutrophil elastase. Investigate other mechanisms of toxicity. result2->solution2 cluster_intended Intended Intracellular Cleavage cluster_offtarget Off-Target Extracellular Cleavage ADC_circulating1 ADC in Circulation (Stable) Internalization Target Cell Internalization ADC_circulating1->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Payload_release_intended Payload Release in Tumor Cell CathepsinB->Payload_release_intended ADC_circulating2 ADC in Circulation Neutrophil_Elastase Neutrophil Elastase (Human) ADC_circulating2->Neutrophil_Elastase Ces1c Carboxylesterase 1C (Rodent) ADC_circulating2->Ces1c Payload_release_offtarget Premature Payload Release (Off-Target Toxicity) Neutrophil_Elastase->Payload_release_offtarget Ces1c->Payload_release_offtarget

References

optimizing reaction conditions for TCO-tetrazine click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[2] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][3] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1][3]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[2][4] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[4]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, this absorbance will decrease, allowing for real-time tracking of the conjugation.[2][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation product observed. Degradation of NHS ester: TCO- or tetrazine-NHS esters are moisture-sensitive and can hydrolyze.Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion of the stock solution.[1]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.Perform a buffer exchange into an amine-free buffer like PBS or phosphate buffer before the labeling reaction.[1]
Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to incomplete reaction.Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial.
Steric hindrance: Large molecules or bulky linkers near the reactive moieties can impede the reaction.Consider using reagents with longer, flexible PEG spacers to minimize steric hindrance.[1]
High background or non-specific binding. Excess unreacted labeling reagent: Residual TCO or tetrazine reagents can lead to non-specific interactions.After the initial labeling step, remove excess, unreacted NHS ester reagent using a desalting column or dialysis.[1]
Hydrophobic interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to non-specific binding.The use of reagents incorporating hydrophilic PEG linkers can improve water solubility and reduce non-specific binding.[1]
Precipitation of protein during labeling. Protein concentration is too high: High protein concentrations can sometimes lead to aggregation during labeling.Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[1]
Aggregation of labeled protein: The addition of hydrophobic click chemistry handles can sometimes cause protein aggregation.Using reagents with hydrophilic PEG spacers can help maintain the solubility of the labeled protein.[1]

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

Reactants Solvent Temperature (°C) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000[6]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000[4]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[4]
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230[7]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[7]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[2]

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester
  • Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[1]

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.[1] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C until further use.[1]

Visualized Workflows and Concepts

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_conjugation Step 2: Conjugation Protein Protein in Amine-Free Buffer Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Add 20x molar excess Incubate 1h @ RT TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Labeled_Protein Purification1 Purification (Desalting/Dialysis) Labeled_Protein->Purification1 Quench reaction Purified_TCO_Protein Purified TCO-Protein Purification1->Purified_TCO_Protein Conjugate Protein-Protein Conjugate Purified_TCO_Protein->Conjugate Mix Incubate 1h @ RT Tetrazine_Protein Tetrazine-Labeled Protein Tetrazine_Protein->Conjugate Purification2 Purification (SEC) (Optional) Conjugate->Purification2

Caption: Workflow for TCO-tetrazine protein-protein conjugation.

troubleshooting_logic Start Low/No Conjugation Product Check_Reagents Check Reagent Integrity Start->Check_Reagents Check_Buffer Check Buffer Composition Start->Check_Buffer Check_Stoichiometry Check Molar Ratios Start->Check_Stoichiometry Check_Purification Verify Purification Steps Start->Check_Purification Sol_Reagents Use fresh, anhydrous DMSO/DMF for NHS esters Check_Reagents->Sol_Reagents Sol_Buffer Use amine-free buffers (e.g., PBS) for labeling Check_Buffer->Sol_Buffer Sol_Stoichiometry Optimize molar ratio; try slight excess of tetrazine Check_Stoichiometry->Sol_Stoichiometry Sol_Purification Ensure removal of excess unreacted labeling reagents Check_Purification->Sol_Purification

Caption: Troubleshooting logic for low conjugation yield.

reaction_parameters cluster_core Core Reaction cluster_params Key Optimization Parameters cluster_details Recommended Conditions TCO TCO Moiety Product Dihydropyridazine Adduct TCO->Product Tetrazine Tetrazine Moiety Tetrazine->Product Parameters pH Temperature Solvent Stoichiometry Details 6.0 - 9.0 Room Temp (or 4-40°C) Aqueous Buffers (PBS) 1:1 to 1:1.5 (TCO:Tetrazine) Parameters:pH->Details:pH_val Parameters:temp->Details:temp_val Parameters:solv->Details:solv_val Parameters:ratio->Details:ratio_val

Caption: Key parameters for optimizing TCO-tetrazine reactions.

References

Technical Support Center: Purification of TCO-PEG1-Val-Cit-PABC-OH ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG1-Val-Cit-PABC-OH linker-payload system. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities to be removed during the purification of a this compound ADC?

A1: The primary impurities include unconjugated antibody (mAb), excess free this compound linker-payload, residual solvents from the conjugation reaction (e.g., DMSO), and aggregates of the ADC.[1] It is also crucial to manage and characterize the distribution of different drug-to-antibody ratio (DAR) species.[]

Q2: Which chromatographic techniques are most suitable for purifying this type of ADC?

A2: A multi-step chromatographic approach is often necessary.

  • Hydrophobic Interaction Chromatography (HIC) is highly effective for separating ADC species with different DARs due to the hydrophobicity of the linker-payload.[3][4][5][6]

  • Size Exclusion Chromatography (SEC) is used to remove high molecular weight aggregates and residual small molecule impurities.[7]

  • Ion Exchange Chromatography (IEX) can separate charge variants of the ADC.[][7]

  • Tangential Flow Filtration (TFF) is often used for buffer exchange and removal of small molecule impurities before and after chromatographic steps.[1][8]

Q3: How does the this compound linker affect the purification strategy?

A3: Each component of the linker influences the ADC's properties:

  • TCO (Trans-cyclooctene): As part of a bioorthogonal click chemistry reaction, it allows for site-specific conjugation, which can result in a more homogeneous product compared to stochastic methods, potentially simplifying purification.[9]

  • PEG1: The short polyethylene glycol spacer is intended to increase the hydrophilicity of the linker-payload, which can help to mitigate aggregation and improve solubility.[10][] This may allow for the use of less aggressive mobile phase conditions during purification.

  • Val-Cit-PABC: This cleavable linker system is relatively hydrophobic and contributes significantly to the retention of the ADC on HIC columns.[6] While generally stable in human plasma, its stability in different buffer conditions (pH, temperature) during purification should be considered to prevent premature cleavage.[12][13]

Q4: What is the importance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?

A4: The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[14] Purification, particularly with HIC, can be used to separate species with different DARs (e.g., DAR0, DAR2, DAR4).[] While purification can narrow the distribution of DAR species, the average DAR is primarily controlled by the conjugation reaction conditions. HIC is the most common analytical method to monitor DAR distribution throughout the purification process.[15]

Troubleshooting Guide

Issue 1: High Levels of Aggregation Post-Purification

Q: My final ADC product shows high levels of aggregates when analyzed by SEC. What are the potential causes and solutions?

A: High aggregation is a common issue with ADCs, often stemming from the increased hydrophobicity of the conjugated antibody.[16][17]

Potential Causes:

  • Buffer Conditions: The pH of the buffer may be too close to the isoelectric point (pI) of the ADC, reducing its solubility.[17] High salt concentrations in HIC elution buffers can sometimes promote aggregation if not quickly exchanged.

  • Hydrophobic Interactions: The hydrophobic nature of the Val-Cit-PABC linker can lead to self-association of ADC molecules.

  • Physical Stress: High shear stress during tangential flow filtration (TFF) or harsh elution conditions in chromatography can denature the antibody portion of the ADC, leading to aggregation.[1][18]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the purified ADC can induce aggregation.

Troubleshooting Steps:

  • Optimize Buffer Formulation: Screen different buffer pH values and excipients (e.g., arginine, polysorbate 80) known to reduce protein aggregation.

  • Refine HIC Method: Decrease the starting salt concentration in the HIC binding buffer or use a shallower gradient for elution to minimize the time the ADC is exposed to high salt.

  • Gentle Processing: Reduce the cross-flow rate during TFF and ensure a non-denaturing mobile phase is used in all chromatographic steps.[1]

  • SEC Polishing Step: Introduce a final SEC "polishing" step to remove aggregates formed during previous purification stages.[7]

  • Storage and Handling: Aliquot the purified ADC and store at a recommended temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles.

Troubleshooting Logic: High Aggregation

G start High Aggregation Detected by SEC check_buffer Check Buffer pH vs. ADC pI start->check_buffer check_hic Review HIC Conditions check_buffer->check_hic pH is optimal adjust_ph Adjust Buffer pH Away from pI Add Excipients (e.g., Arginine) check_buffer->adjust_ph pH near pI check_tff Assess TFF/Physical Stress check_hic->check_tff Mild Conditions adjust_hic Lower Salt Concentration Use Shallower Gradient check_hic->adjust_hic Harsh Conditions adjust_tff Reduce Cross-Flow Rate Ensure Gentle Handling check_tff->adjust_tff High Shear Stress add_polishing Add Final SEC Polishing Step check_tff->add_polishing Gentle Handling final_check Re-analyze by SEC adjust_ph->final_check adjust_hic->final_check adjust_tff->final_check add_polishing->final_check G cluster_0 Upstream cluster_1 Purification cluster_2 Downstream conjugation Conjugation Reaction (mAb + Linker-Payload) tff1 TFF / Diafiltration 1 (Remove Solvents / Free Linker) conjugation->tff1 hic Hydrophobic Interaction Chromatography (HIC) (DAR Separation) tff1->hic sec Size Exclusion Chromatography (SEC) (Aggregate Removal) hic->sec tff2 TFF / Diafiltration 2 (Final Buffer Exchange) sec->tff2 final_product Sterile Filtration & Final Product tff2->final_product

References

Technical Support Center: TCO-PEG1-Val-Cit-PABC-OH for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of TCO-PEG1-Val-Cit-PABC-OH in the development of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. It is comprised of several key functional units:

  • TCO (trans-cyclooctene): A strained alkene that enables a bioorthogonal "click chemistry" reaction with tetrazine-containing molecules for antibody conjugation[3].

  • PEG1: A single, hydrophilic polyethylene glycol spacer that can help to mitigate the hydrophobicity of the linker-payload complex, potentially reducing aggregation[4].

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within target cancer cells[][]. This ensures the targeted release of the cytotoxic payload.

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that connects the Val-Cit linker to the cytotoxic drug. Following enzymatic cleavage of the Val-Cit peptide, the PABC moiety spontaneously decomposes to release the active drug[].

  • -OH: A hydroxyl group that serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

Q2: What are the primary causes of aggregation when using this linker to create ADCs?

A2: The primary driver of aggregation in ADCs is the increased surface hydrophobicity of the antibody after conjugation with a typically hydrophobic linker-payload moiety[4][7]. This can expose hydrophobic regions on the antibody, leading to protein-protein interactions and the formation of soluble and insoluble aggregates[8]. Other contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation due to the greater number of hydrophobic molecules attached to the antibody[4][9].

  • Conjugation Chemistry and Site: The specific location of conjugation on the antibody can influence its conformational stability and propensity to aggregate[10].

  • Buffer Conditions: Suboptimal pH, ionic strength, and the absence of stabilizing excipients in the formulation can promote aggregation[8].

  • Temperature and Physical Stress: Exposure to elevated temperatures or physical stresses like agitation and freeze-thaw cycles can denature the antibody and induce aggregation[4][9].

Q3: How does the PEG component of the linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) unit in the this compound linker is hydrophilic. Incorporating PEG spacers can help to counteract the hydrophobicity of the cytotoxic payload, thereby improving the solubility of the entire ADC molecule and reducing its tendency to aggregate[4].

Troubleshooting Guide: ADC Aggregation

This guide provides a structured approach to troubleshooting common issues related to ADC aggregation during and after conjugation with this compound.

Issue 1: High Levels of Aggregation Detected Immediately After Conjugation
Potential Cause Recommended Action Experimental Protocol
High Drug-to-Antibody Ratio (DAR) Optimize the molar ratio of the TCO-PEG1-Val-Cit-PABC-payload to the antibody during the conjugation reaction to achieve a lower, more stable DAR.See Protocol 1: DAR Optimization .
Suboptimal Buffer Conditions Screen different buffer systems (e.g., histidine, citrate) and pH levels to identify conditions that minimize aggregation. The optimal pH is often at least one unit away from the antibody's isoelectric point.See Protocol 2: Buffer Screening .
Unfavorable Conjugation Conditions Perform the conjugation reaction at a lower temperature (e.g., 4°C vs. room temperature) to reduce the rate of aggregation.See Protocol 3: Temperature Optimization .
Antibody Self-Interaction during Conjugation Employ an immobilization technique, such as "Lock-Release" technology, where the antibody is bound to a solid support during conjugation to prevent intermolecular interactions[8][11][12].See Protocol 4: Solid-Phase Conjugation .
Issue 2: Aggregation Increases During Purification and Formulation
Potential Cause Recommended Action Experimental Protocol
Inappropriate Purification Method Utilize size exclusion chromatography (SEC) for purification to separate the monomeric ADC from aggregates. Ensure the SEC buffer is optimized for ADC stability.See Protocol 5: Size Exclusion Chromatography (SEC) for Purification .
Lack of Stabilizing Excipients Screen and incorporate stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) into the final formulation buffer.See Protocol 6: Excipient Screening .
Buffer Exchange Issues Perform buffer exchange into the final formulation buffer using a gentle method like tangential flow filtration (TFF) or dialysis, minimizing shear stress.See Protocol 7: Buffer Exchange Optimization .
Issue 3: Aggregation Occurs During Storage
Potential Cause Recommended Action Experimental Protocol
Suboptimal Storage Temperature Determine the optimal storage temperature for the ADC. Typically, storage at 2-8°C is recommended over freezing, which can introduce freeze-thaw stress.See Protocol 8: Stability Study .
Light Exposure Protect the ADC from light, especially if the payload is photosensitive, as light exposure can lead to degradation and subsequent aggregation[4].Store ADC vials in the dark or use amber vials.
Physical Stress Minimize agitation and shaking of the ADC solution during storage and handling.N/A

Experimental Protocols

Protocol 1: DAR Optimization

  • Set up a series of conjugation reactions with varying molar ratios of the TCO-PEG1-Val-Cit-PABC-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).

  • Incubate the reactions under identical conditions (buffer, temperature, time).

  • After conjugation, purify the ADCs.

  • Determine the average DAR for each ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Analyze the aggregation level in each sample using Size Exclusion Chromatography (SEC-HPLC).

  • Select the highest molar ratio that results in an acceptable DAR and minimal aggregation.

Protocol 2: Buffer Screening

  • Prepare a set of buffers with different compositions (e.g., 20 mM Histidine, 20 mM Citrate, 20 mM Phosphate) and pH values (e.g., 5.5, 6.0, 6.5, 7.0).

  • Conjugate the antibody with the TCO-PEG1-Val-Cit-PABC-payload in each buffer condition.

  • After a defined incubation period, measure the percentage of high molecular weight species (%HMW) using SEC-HPLC.

  • The buffer system that yields the lowest %HMW is considered optimal.

Protocol 3: Temperature Optimization

  • Perform the conjugation reaction at a range of temperatures (e.g., 4°C, 15°C, 25°C).

  • Ensure all other reaction parameters (molar ratio, buffer, time) are kept constant.

  • Measure the %HMW for each condition using SEC-HPLC.

  • Select the temperature that minimizes aggregation while still allowing for an efficient conjugation reaction.

Protocol 4: Solid-Phase Conjugation Workflow

G cluster_workflow Solid-Phase Conjugation Workflow Start Start Immobilize Immobilize Antibody on Solid Support Start->Immobilize 1 Wash1 Wash to Remove Unbound Antibody Immobilize->Wash1 2 Conjugate Add TCO-PEG1-Val-Cit-PABC-Payload Wash1->Conjugate 3 Wash2 Wash to Remove Excess Linker-Payload Conjugate->Wash2 4 Elute Elute ADC from Support into Formulation Buffer Wash2->Elute 5 End End Elute->End 6

Caption: Workflow for solid-phase conjugation to prevent aggregation.

Protocol 5: Size Exclusion Chromatography (SEC) for Purification

  • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the desired final formulation buffer.

  • Load the crude ADC conjugation mixture onto the column.

  • Elute the protein with the formulation buffer at a constant flow rate.

  • Monitor the eluate at 280 nm.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions to obtain the purified, aggregate-free ADC.

Protocol 6: Excipient Screening

  • Prepare aliquots of the purified ADC in the base formulation buffer.

  • Add different excipients from stock solutions to final target concentrations (e.g., 0.01% Polysorbate 20, 5% Sucrose, 100 mM Arginine).

  • Subject the samples to accelerated stability testing (e.g., incubation at 40°C for 1-2 weeks).

  • Measure the %HMW by SEC-HPLC before and after the stress condition.

  • Select the excipient or combination of excipients that best stabilizes the ADC.

Protocol 7: Buffer Exchange Optimization

  • For Tangential Flow Filtration (TFF): a. Select a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa). b. Perform diafiltration against at least 5-10 diavolumes of the final formulation buffer at a controlled transmembrane pressure and cross-flow rate to minimize shear stress.

  • For Dialysis: a. Place the ADC solution in a dialysis bag with an appropriate molecular weight cut-off. b. Dialyze against a large volume of the final formulation buffer, with at least two buffer changes over 24-48 hours at 4°C.

Protocol 8: Stability Study

  • Aliquot the final formulated ADC into multiple vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C) and conditions (e.g., protected from light, exposed to light).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

  • Analyze the samples for %HMW by SEC-HPLC, and for other degradation products by relevant analytical methods.

  • Plot the %HMW versus time for each condition to determine the optimal storage conditions.

Visualization of Key Concepts

Logical Relationship: Factors Contributing to ADC Aggregation

G cluster_causes Contributing Factors ADC_Aggregation ADC Aggregation Hydrophobicity Increased Hydrophobicity (Linker-Payload) Hydrophobicity->ADC_Aggregation DAR High DAR DAR->ADC_Aggregation Formulation Suboptimal Formulation (pH, Excipients) Formulation->ADC_Aggregation Stress Physical & Thermal Stress Stress->ADC_Aggregation

Caption: Key factors that can lead to ADC aggregation.

Signaling Pathway: Intracellular Cleavage of Val-Cit Linker

G cluster_pathway Intracellular Payload Release ADC_Internalization ADC Internalization into Lysosome Cathepsin_B Cathepsin B ADC_Internalization->Cathepsin_B Cleavage Cleavage of Val-Cit Linker Cathepsin_B->Cleavage Enzymatic Action PABC_Decomposition Self-Immolation of PABC Spacer Cleavage->PABC_Decomposition Payload_Release Release of Active Payload PABC_Decomposition->Payload_Release

References

side reactions of TCO-PEG1-Val-Cit-PABC-OH in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of TCO-PEG1-Val-Cit-PABC-OH in biological media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. It is comprised of several key components:

  • TCO (trans-cyclooctene): A reactive group that participates in bioorthogonal click chemistry, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines[3][4]. This allows for the specific conjugation of the linker to a targeting moiety.

  • PEG1: A single polyethylene glycol unit that can improve solubility and reduce steric hindrance[5].

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in cancer cells[6][7][8].

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, after cleavage of the Val-Cit linker, releases the attached payload in its unmodified form[7].

  • OH (Hydroxyl group): This is the terminal group of the linker as provided, which would be activated (e.g., to a p-nitrophenyl carbonate) for conjugation to a cytotoxic payload.

Q2: What is the primary mechanism of payload release for this linker?

A2: The primary mechanism of payload release is enzymatic cleavage. After an ADC constructed with this linker is internalized by a target cell, it is trafficked to the lysosome. Within the lysosome, Cathepsin B and other related proteases cleave the amide bond between the citrulline and the PABC group[6][7]. This initial cleavage event triggers a cascade of self-immolation of the PABC spacer, leading to the release of the active drug payload inside the cell.

Q3: What are the potential side reactions or instabilities of this linker in biological media?

A3: The main potential side reactions and instabilities include:

  • Premature cleavage in plasma: The Val-Cit-PABC moiety can be susceptible to premature cleavage in the plasma of certain species, particularly rodents. This is primarily mediated by the enzyme Carboxylesterase 1C (Ces1C) in mouse plasma[9][10][11][12][13]. This can lead to off-target toxicity and reduced efficacy.

  • Cleavage by other proteases: While designed for Cathepsin B, the Val-Cit linker can also be cleaved by other cathepsins (K, L, S) and human neutrophil elastase, which could lead to payload release in unintended locations[6][12][14].

  • TCO instability: The trans-cyclooctene group may experience slow deactivation in serum over time, which could reduce its reactivity in subsequent click chemistry reactions[15]. It is also sensitive to light and can isomerize to the less reactive cis-conformer[16].

  • Hydrolysis: While generally stable, the amide and carbamate bonds within the linker could be subject to slow hydrolysis under certain pH and temperature conditions, though this is generally less of a concern than enzymatic cleavage.

Troubleshooting Guides

Problem 1: Premature Payload Release Observed in Mouse Plasma/Serum.
Potential Cause Troubleshooting Steps
Cleavage by Carboxylesterase 1C (Ces1C) 1. Confirm Ces1C activity: Incubate the ADC in mouse plasma with and without a known esterase inhibitor. A reduction in payload release in the presence of the inhibitor points to Ces1C-mediated cleavage[11]. 2. Use Ces1C knockout mice: If available, preclinical studies in Ces1C knockout mice can confirm if this enzyme is the primary cause of instability[14]. 3. Modify the linker: Consider using a modified linker with increased stability in mouse plasma. For example, adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to improve stability in mice while maintaining susceptibility to cathepsin cleavage[17].
Cleavage by other proteases 1. Protease inhibitor panel: Use a panel of protease inhibitors in your plasma stability assay to identify the class of proteases responsible for cleavage.
Problem 2: Low Yield or Incomplete Reaction During TCO-Tetrazine Ligation.
Potential Cause Troubleshooting Steps
TCO Deactivation 1. Protect from light: TCO is photosensitive and can isomerize to a less reactive form. Handle TCO-containing reagents in low-light conditions[16]. 2. Fresh reagents: Use freshly prepared TCO-functionalized molecules for conjugation, as the TCO group can slowly degrade in serum over 24 hours[15]. 3. Optimize reaction time: While the TCO-tetrazine reaction is very fast, ensure sufficient reaction time, especially at low concentrations[3][4].
Suboptimal Reaction Conditions 1. pH: The TCO-tetrazine ligation is generally robust across a range of pH (6-9), but ensure your buffer is within this range[3]. 2. Solvent: Ensure that the TCO-linker is fully dissolved in a compatible solvent before adding to the reaction mixture.

Quantitative Data Summary

The stability of Val-Cit-PABC linkers can be influenced by modifications and the biological matrix.

Table 1: Stability of Different Val-Cit-PABC Linker Derivatives in Mouse Plasma.

Linker Modification Conjugation Site on Antibody % Intact Conjugate after 4.5 days in mouse plasma
Linker 5-VC-PABC-Aur0101 Site A (Labile) Low (Specific % not provided)
Linker 7-VC-PABC-Aur0101 Site A (Labile) Higher than Linker 5 (Specific % not provided)
Linker 5-VC-PABC-Aur0101 Sites G, H, I (Protected) High (No discernable difference)
Linker 7-VC-PABC-Aur0101 Sites G, H, I (Protected) High (No discernable difference)

Data adapted from a study on linker modifications, where Linker 7 contains a modification that enhances stability against Ces1C.[18]

Table 2: Cleavage of Modified Linkers in Different Biological Milieus.

Linker Modification % Cleavage in Mouse Serum (24h) % Cleavage in Human Serum (24h) % Cleavage by Cathepsin B
CF3-substituted thiazole + Aspartic acid at P3 6% 4% 100%

Data suggests that modifications can significantly enhance serum stability while retaining desired enzymatic cleavage.[6][19]

Experimental Protocols

Protocol 1: Assessment of ADC Stability in Mouse Plasma

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh mouse plasma.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the plasma/ADC mixture.

  • Sample Processing: Precipitate the plasma proteins by adding 5 volumes of acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload using LC/MS-MS. The amount of free payload is indicative of linker cleavage[10].

  • Quantification: The percentage of cleaved substrate can also be quantified by analyzing the remaining intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC)[11].

Visualizations

G cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Lysosome) ADC Intact ADC (TCO-Linker-Payload) Ces1C Carboxylesterase 1C (in mouse plasma) ADC->Ces1C Undesired Cleavage Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Released_Payload Prematurely Released Payload Ces1C->Released_Payload CathepsinB Cathepsin B Internalized_ADC->CathepsinB Desired Cleavage Active_Payload Active Payload (Causes Cell Death) CathepsinB->Active_Payload

Caption: Desired vs. Undesired Cleavage Pathways of a Val-Cit-PABC Linker.

G Start Start: Premature payload release in mouse model Check_Ces1C Is cleavage inhibited by esterase inhibitors? Start->Check_Ces1C Yes_Ces1C Yes Check_Ces1C->Yes_Ces1C No_Ces1C No Check_Ces1C->No_Ces1C Action_ModifyLinker Action: Modify linker to be Ces1C-resistant (e.g., EVCit) Yes_Ces1C->Action_ModifyLinker Action_CheckOtherProteases Action: Use broad-spectrum protease inhibitors to identify other enzymes No_Ces1C->Action_CheckOtherProteases

Caption: Troubleshooting Logic for Premature Payload Release in Mice.

References

Technical Support Center: TCO-PEG1-Val-Cit-PABC-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the TCO-PEG1-Val-Cit-PABC-OH antibody-drug conjugate (ADC) linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] Its components are:

  • TCO (trans-cyclooctene): A reactive group for bioorthogonal click chemistry, enabling covalent attachment to a corresponding tetrazine-modified antibody.

  • PEG1: A single polyethylene glycol unit that acts as a hydrophilic spacer to improve solubility and reduce steric hindrance.[2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring intracellular release of the payload.

  • PABC (p-aminobenzyl alcohol): A self-immolative spacer that releases the conjugated payload upon cleavage of the Val-Cit moiety.

  • OH (Hydroxyl group): The terminal group where the cytotoxic payload is conjugated.

Q2: Why is PEGylation important for this linker?

A2: Many ADC linkers and cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions. The inclusion of a hydrophilic PEG spacer helps to mitigate these issues by increasing the overall water solubility of the linker-payload conjugate.[2] This is a common strategy to improve the pharmacokinetic properties and manufacturability of ADCs.

Q3: What are the primary solvents recommended for dissolving this compound?

A3: Due to the hydrophobic nature of the Val-Cit-PABC portion of the linker, organic solvents are recommended for initial dissolution. The most commonly used solvents for this class of linkers are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q4: Can I dissolve the linker directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is generally not recommended and is likely to be unsuccessful due to the linker's hydrophobic characteristics. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous reaction buffer.

Troubleshooting Guide for Solubility Issues

Issue 1: The this compound linker is not dissolving in the chosen organic solvent.
Possible Cause Troubleshooting Step Rationale
Insufficient Solvent Volume Increase the volume of the solvent gradually.The linker may require a higher solvent-to-solute ratio to fully dissolve.
Low Temperature Gently warm the solution (e.g., to 30-40°C).A moderate increase in temperature can enhance the solubility of many organic compounds.
Particulate Matter Use sonication for short intervals (e.g., 5-10 minutes).Sonication can help to break up aggregates and facilitate dissolution.
Solvent Quality Use fresh, anhydrous grade DMSO or DMF.Water content in the solvent can negatively impact the solubility of hydrophobic compounds.
Issue 2: The linker precipitates out of solution when diluted into an aqueous buffer for the conjugation reaction.
Possible Cause Troubleshooting Step Rationale
High Concentration of Organic Solvent in Final Reaction Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture below 10% (v/v), ideally below 5%.High concentrations of organic solvents can denature the antibody and cause both the antibody and the linker to precipitate.
"Shock" Precipitation Add the linker stock solution to the aqueous buffer dropwise while gently vortexing or stirring.Slow addition allows for better mixing and can prevent localized high concentrations that lead to precipitation.
Buffer Composition Ensure the pH of the aqueous buffer is within the optimal range for the conjugation reaction and antibody stability (typically pH 6.5-8.0).Extreme pH values can affect the charge state of the linker and the antibody, influencing solubility.
Use of Co-solvents Consider a formulation with co-solvents. A protocol for a similar linker involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.Co-solvents like PEG300 and surfactants like Tween-80 can help to maintain the solubility of hydrophobic molecules in aqueous environments.

Quantitative Solubility Data

While specific quantitative data for this compound is not widely published, the following table provides data for similar linkers to serve as a guideline.

Linker Solvent Reported Solubility Source
TCO-PEG1-Val-Cit-PABC-PNPDMSO10 mM
TCO-PEG4-VC-PAB-MMAE10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Preparation: Allow the vial of the lyophilized this compound linker to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve a target concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Antibody Conjugation

This protocol outlines a typical workflow for conjugating the this compound linker (after it has been conjugated to a payload) to a tetrazine-modified antibody.

  • Antibody Preparation: Prepare the tetrazine-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Linker-Payload Stock Solution: Prepare a concentrated stock solution of the TCO-PEG1-Val-Cit-PABC-Payload in an appropriate organic solvent such as DMSO, as described in Protocol 1.

  • Conjugation Reaction: a. Slowly add the required molar excess of the linker-payload stock solution to the antibody solution while gently stirring. Ensure the final concentration of the organic solvent remains low (e.g., <10%). b. Incubate the reaction mixture at room temperature or 4°C for the specified time (typically 1-4 hours).

  • Purification: Remove the unreacted linker-payload and any aggregates by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

Logical Relationship of Solubility Troubleshooting

G start Start: Solubility Issue check_solvent Is the linker dissolving in the initial organic solvent? start->check_solvent increase_solvent Increase solvent volume check_solvent->increase_solvent No dissolved_organic Linker dissolved in organic solvent check_solvent->dissolved_organic Yes warm_sonicate Gently warm and/or sonicate increase_solvent->warm_sonicate fresh_solvent Use fresh, anhydrous solvent warm_sonicate->fresh_solvent fresh_solvent->check_solvent check_aqueous Does it precipitate upon dilution in aqueous buffer? dissolved_organic->check_aqueous slow_addition Add dropwise with stirring check_aqueous->slow_addition Yes success Successful Solubilization and Dilution check_aqueous->success No lower_organic Lower final organic solvent concentration (<10%) slow_addition->lower_organic check_buffer Check buffer pH and composition lower_organic->check_buffer use_cosolvents Consider using co-solvents (e.g., PEG300, Tween-80) check_buffer->use_cosolvents use_cosolvents->check_aqueous

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for ADC Conjugation

G ab_prep 1. Antibody Preparation (Tetrazine-modified) conjugation 3. Conjugation Reaction (Click Chemistry) ab_prep->conjugation linker_prep 2. Linker-Payload Stock Solution (in DMSO) linker_prep->conjugation purification 4. Purification (e.g., SEC) conjugation->purification characterization 5. Characterization (HIC, MS, SEC) purification->characterization final_adc Final ADC characterization->final_adc

Caption: General experimental workflow for ADC synthesis.

References

addressing premature drug release from Val-Cit linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

Issue: Premature Drug Release Observed in Preclinical Mouse Models

Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3][4][5][6][7] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[1]

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity:

    • Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).

    • If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[6]

  • Modify the Linker:

    • Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[4][6]

  • Alternative Linker Strategies:

    • Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[8][9]

Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][8][10] This can lead to toxic effects on neutrophils, resulting in neutropenia.[1][2][8]

Troubleshooting Steps:

  • Assess NE Sensitivity:

    • Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[10][11] Monitor for the release of the payload over time.

  • Linker Modification:

    • Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[1][4]

  • Consider Alternative Payloads:

    • If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This discrepancy is commonly due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which can prematurely cleave the Val-Cit linker.[3][5][6] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the Val-Cit linker.[7]

Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[8] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.

Q4: What is a "bystander effect" and how does the Val-Cit linker contribute to it?

A4: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. For this to occur, the released payload must be able to diffuse across cell membranes. The cleavage of the Val-Cit linker within a target cell releases the payload, which, if membrane-permeable, can then exert a bystander effect.[13]

Q5: Are there alternative cleavable linkers that are more stable than Val-Cit?

A5: Yes, several alternative linkers have been developed to address the stability issues of Val-Cit. These include:

  • Glu-Val-Cit (EVCit): Offers improved stability in mouse plasma by resisting Ces1C cleavage.[4][6]

  • Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.[1][4]

  • Cyclobutane-1,1-dicarboxamide (cBu)-based linkers: Show increased specificity for Cathepsin B over other cathepsins.[9]

  • Exolinkers: Reposition the cleavable peptide to enhance stability and hydrophilicity.[8][14]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit4a14~26%[4]
Glu-Val-Cit (EVCit)4b14~100%[4]
Glu-Gly-Cit (EGCit)4c14~100%[4]

Table 2: In Vitro Cleavage of Val-Cit and Val-Ala Linkers by Cathepsin B

LinkerRelative Cleavage Rate (Val-Cit = 1)Reference
Val-Cit1[15]
Val-Ala0.5[15]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizations

SignalingPathways cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Tumor Cell ADC ADC in Circulation (Val-Cit Linker Intact) ReleasedDrug_ext Prematurely Released Drug ADC_bound ADC Binds to Tumor Antigen ADC->ADC_bound Targeting Neutrophil Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE secretes NE->ADC cleaves Val-Cit NE->ReleasedDrug_ext Ces1C Carboxylesterase 1C (in mouse plasma) Ces1C->ADC cleaves Val-Cit Ces1C->ReleasedDrug_ext OffTarget Off-Target Toxicity (e.g., Neutropenia) ReleasedDrug_ext->OffTarget Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains ReleasedDrug_int Released Drug Lysosome->ReleasedDrug_int releases CathepsinB->Lysosome cleaves Val-Cit in ADC Apoptosis Cell Death (Apoptosis) ReleasedDrug_int->Apoptosis

Caption: Intended vs. Unintended Cleavage of Val-Cit Linkers.

TroubleshootingWorkflow Start Start: Premature Drug Release Suspected CheckMouse In Vivo Study in Mouse Model? Start->CheckMouse CheckNeutropenia Evidence of Neutropenia? CheckMouse->CheckNeutropenia No Ces1C Suspect Ces1C Cleavage CheckMouse->Ces1C Yes NE Suspect Neutrophil Elastase Cleavage CheckNeutropenia->NE Yes End End: Optimized Linker Stability CheckNeutropenia->End No PlasmaAssay Perform Mouse Plasma Stability Assay Ces1C->PlasmaAssay NEAssay Perform in vitro NE Sensitivity Assay NE->NEAssay ModifyLinkerCes1C Modify Linker: Add P3 Hydrophilic Group (e.g., Glu-Val-Cit) PlasmaAssay->ModifyLinkerCes1C ModifyLinkerNE Modify Linker: Change P2 Residue (e.g., Glu-Gly-Cit) NEAssay->ModifyLinkerNE ModifyLinkerCes1C->End ModifyLinkerNE->End

Caption: Troubleshooting Workflow for Premature Drug Release.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG1-Val-Cit-PABC-OH and DBCO-PEG-Val-Cit-PABC-OH for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a detailed, objective comparison of two prominent cleavable linkers utilized in conjunction with bioorthogonal chemistries: TCO-PEG1-Val-Cit-PABC-OH and DBCO-PEG-Val-Cit-PABC-OH. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the optimal linker for your ADC program.

The fundamental structure of both linkers incorporates the well-established Val-Cit-PABC (valine-citrulline-p-aminobenzyl alcohol carbamate) dipeptide, which is designed for selective cleavage by the lysosomal enzyme Cathepsin B upon internalization into target cancer cells. This enzymatic cleavage initiates a self-immolative cascade that releases the conjugated cytotoxic payload. The key distinction between the two linkers lies in their bioorthogonal conjugation handles: the trans-cyclooctene (TCO) group and the dibenzocyclooctyne (DBCO) group.

The TCO moiety reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its exceptionally fast kinetics. Conversely, the DBCO group participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule. The choice between these two "click chemistry" platforms has significant implications for conjugation efficiency, linker stability, and the overall performance of the resulting ADC.

Structural Differences and Reaction Mechanisms

The core components of both linkers are designed for a specific sequence of events: bioorthogonal conjugation to the antibody, stable circulation in the bloodstream, and controlled release of the payload within the target cell.

  • This compound: This linker features a TCO group for rapid conjugation to a tetrazine-modified antibody. The short PEG1 spacer is intended to enhance solubility and reduce steric hindrance.

  • DBCO-PEG-Val-Cit-PABC-OH: This linker utilizes a DBCO group for conjugation to an azide-modified antibody. The PEG spacer length can be varied to modulate the hydrophilicity and pharmacokinetic properties of the ADC.

The shared Val-Cit-PABC component is a cornerstone of many successful ADCs. It is designed to be stable in the systemic circulation but is efficiently cleaved by Cathepsin B, which is upregulated in the lysosomes of many tumor cells. Following cleavage of the citrulline-PABC bond, the PABC spacer undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.

Performance Comparison: A Data-Driven Analysis

The selection of a bioorthogonal conjugation strategy is a critical decision in ADC development. The following sections provide a comparative analysis of TCO and DBCO linkers based on key performance parameters.

Reaction Kinetics

The speed of the conjugation reaction is a crucial factor, particularly when working with sensitive biological molecules. The iEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than the SPAAC reaction between DBCO and azide.

ReactionSecond-Order Rate Constant (k₂)Reference
TCO-tetrazine (iEDDA)~10³ - 10⁶ M⁻¹s⁻¹[1][2]
DBCO-azide (SPAAC)~10⁻¹ - 10¹ M⁻¹s⁻¹[3]

This significant difference in reaction kinetics means that TCO-based conjugations can often be performed at lower concentrations and for shorter reaction times, which can be advantageous for preserving the integrity of the antibody.

Conjugation Efficiency

The efficiency of the conjugation reaction directly impacts the drug-to-antibody ratio (DAR) and the homogeneity of the final ADC product. While both TCO and DBCO chemistries can achieve high conjugation efficiencies, the faster kinetics of the TCO-tetrazine ligation can lead to more rapid and complete conjugation, potentially simplifying the manufacturing process.

ParameterTCO-based ADCDBCO-based ADC
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight
Typical Reactant Concentration Micromolar rangeMicromolar to millimolar range
Achievable DAR High and homogenousHigh and homogenous
Linker Stability

The stability of the linker in the systemic circulation is paramount to ensuring that the cytotoxic payload is delivered specifically to the tumor site and to minimize off-target toxicities. Both TCO and DBCO moieties have demonstrated good stability in biological media, however, they are not without their potential liabilities.

TCO is known to be susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form. This isomerization can be influenced by factors such as exposure to light and the presence of certain metals. DBCO, while generally stable, has been reported to exhibit some instability in the presence of reducing agents like dithiothreitol (DTT), which are sometimes used in antibody fragmentation and conjugation protocols.

ConditionTCO StabilityDBCO Stability
Human Plasma Generally stable, but potential for isomerizationGenerally stable
Mouse Plasma Generally stable, but potential for isomerizationGenerally stable
Presence of Reducing Agents (e.g., DTT) Generally stablePotential for degradation
Exposure to Light Potential for isomerization to CCOStable

It is important to note that the stability of the Val-Cit-PABC portion of the linker has also been studied. While it is generally stable in human plasma, it has been shown to be susceptible to cleavage by carboxylesterases in mouse plasma, which can lead to premature drug release in preclinical mouse models.

In Vitro and In Vivo Performance

The ultimate measure of an ADC's success lies in its ability to selectively kill cancer cells while sparing healthy tissues. The choice of linker can influence both the in vitro cytotoxicity and the in vivo efficacy and tolerability of an ADC.

Due to the faster kinetics of the TCO-tetrazine ligation, ADCs can sometimes be prepared under milder conditions, which may better preserve the biological activity of the antibody. However, both TCO- and DBCO-based ADCs have been successfully developed and have demonstrated potent anti-tumor activity in preclinical models.

  • In Vitro Cytotoxicity: The choice between TCO and DBCO is unlikely to have a direct impact on the intrinsic cytotoxicity of the released payload. Therefore, it is expected that ADCs constructed with either linker would exhibit similar IC50 values in vitro, assuming comparable DAR and antibody integrity.

  • In Vivo Efficacy: The in vivo performance will be more heavily influenced by the stability of the linker in the circulation. Any premature release of the payload due to linker instability could lead to reduced efficacy and increased off-target toxicity. The potential for TCO isomerization or DBCO degradation under certain in vivo conditions should be carefully evaluated.

Experimental Protocols

To aid researchers in their evaluation of these linkers, detailed methodologies for key comparative experiments are provided below.

Conjugation Efficiency and DAR Determination by HPLC

Objective: To determine the efficiency of the conjugation reaction and the average drug-to-antibody ratio (DAR) of the purified ADC.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the antibody, the TCO- or DBCO-linker payload, and the corresponding click chemistry partner (tetrazine or azide) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the conjugation reaction by mixing the reactants at a defined molar ratio.

    • Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a predetermined time course.

    • Purify the ADC from unreacted components using a suitable method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • HPLC Analysis:

    • Analyze the purified ADC using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC).

    • HIC-HPLC: Use a non-porous HIC column and a gradient of decreasing salt concentration (e.g., ammonium sulfate or sodium chloride) in a phosphate buffer to separate ADC species with different DARs.

    • RP-HPLC: Use a C4 or C8 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile) in the presence of an ion-pairing agent (e.g., trifluoroacetic acid). This method is often performed on the reduced and deglycosylated antibody to separate the light and heavy chains.

    • Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Data Analysis:

    • Integrate the peak areas of the different DAR species in the chromatogram.

    • Calculate the average DAR by taking the weighted average of the different DAR species.

    • The conjugation efficiency can be estimated by the percentage of antibody that has been conjugated with at least one drug-linker molecule.

Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC linker in human and mouse plasma over time.

Methodology:

  • Incubation:

    • Incubate the ADC at a final concentration of, for example, 1 mg/mL in fresh human or mouse plasma at 37°C.

    • Collect aliquots of the plasma sample at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • Immediately stop the degradation process by freezing the samples at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • Thaw the plasma samples and subject them to an immunocapture step to isolate the ADC and any antibody-related species. This can be achieved using protein A or anti-human IgG magnetic beads.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the captured antibody species from the beads.

    • For analysis of the intact ADC, the eluate can be directly analyzed by LC-MS.

    • For a more detailed analysis, the eluted ADC can be reduced with a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis:

    • Perform LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable HPLC system.

    • Separate the different antibody species (intact or reduced chains) using a reverse-phase column.

    • Acquire mass spectra to identify and quantify the different drug-conjugated and unconjugated antibody species.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of each species.

    • Calculate the average DAR at each time point.

    • Plot the average DAR as a function of time to determine the stability of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a target cancer cell line.

Methodology:

  • Cell Culture:

    • Culture the target cancer cell line that expresses the antigen recognized by the ADC's antibody component in appropriate cell culture medium.

    • As a negative control, use a cell line that does not express the target antigen.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the TCO- and DBCO-based ADCs, as well as a relevant isotype control ADC.

    • Treat the cells with the different concentrations of the ADCs and controls.

    • Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the percentage of cell viability as a function of the ADC concentration.

    • Calculate the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth, using a non-linear regression analysis.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key reactions and workflows.

Bioorthogonal_Reactions cluster_TCO TCO-Tetrazine (iEDDA) Reaction cluster_DBCO DBCO-Azide (SPAAC) Reaction TCO Antibody-TCO TCO_Product ADC (Dihydropyridazine) TCO->TCO_Product k₂ ≈ 10³-10⁶ M⁻¹s⁻¹ Tetrazine Linker-Payload-Tetrazine Tetrazine->TCO_Product DBCO Antibody-DBCO DBCO_Product ADC (Triazole) DBCO->DBCO_Product k₂ ≈ 10⁻¹-10¹ M⁻¹s⁻¹ Azide Linker-Payload-Azide Azide->DBCO_Product

Figure 1: Comparison of TCO-Tetrazine and DBCO-Azide Bioorthogonal Reactions.

ADC_Structure Antibody Fab Fc Fab Linker Bioorthogonal Handle (TCO or DBCO) PEG Spacer Val-Cit PABC Antibody:fc->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 2: General Structure of a TCO- or DBCO-based Antibody-Drug Conjugate.

Experimental_Workflow start Start conjugation ADC Conjugation (TCO vs DBCO) start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR by HPLC) purification->characterization stability Plasma Stability Assay (LC-MS) characterization->stability cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity invivo In Vivo Efficacy Studies (Tumor Models) stability->invivo cytotoxicity->invivo end End invivo->end

Figure 3: A Typical Experimental Workflow for Comparing TCO- and DBCO-based ADCs.

Conclusion

The choice between this compound and DBCO-PEG-Val-Cit-PABC-OH for ADC development is a nuanced decision that depends on the specific requirements of the project. The TCO-tetrazine ligation offers the significant advantage of extremely rapid reaction kinetics, which can streamline the manufacturing process and may be beneficial for sensitive antibodies. However, the potential for TCO isomerization needs to be carefully managed. The DBCO-azide SPAAC reaction, while slower, is a robust and widely used bioorthogonal reaction with a good track record of stability.

Ultimately, the optimal linker choice will be determined by a thorough experimental evaluation of both options in the context of the specific antibody, payload, and desired product profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision in the development of the next generation of effective and safe antibody-drug conjugates.

References

A Comparative Guide to TCO and Other Click Chemistry Handles for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has been revolutionized by the advent of click chemistry, a suite of bioorthogonal reactions that enable the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies. Among the various "click" handles, trans-cyclooctene (TCO) has emerged as a prominent tool. This guide provides an objective comparison of TCO with other commonly used click chemistry handles in the context of ADC development, supported by experimental data and detailed methodologies.

Introduction to Click Chemistry in ADCs

Click chemistry offers significant advantages for ADC synthesis, including high reaction rates, specificity, and biocompatibility, allowing for the creation of homogenous ADCs with controlled drug-to-antibody ratios (DAR).[][2] The choice of a specific click chemistry handle is critical as it influences the reaction kinetics, stability of the resulting conjugate, and ultimately, the in vivo efficacy and safety of the ADC.[3][4] This guide focuses on the comparison of TCO, primarily used in the Inverse Electron Demand Diels-Alder (IEDDA) reaction, with other handles utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Overview of Key Click Chemistry Handles

The most prevalent click chemistry reactions for ADC development are the IEDDA reaction and SPAAC.[5]

  • TCO and Tetrazine (IEDDA): The reaction between TCO and a tetrazine (Tz) is the fastest known bioorthogonal reaction, proceeding without the need for a catalyst.[6][7] This makes it exceptionally well-suited for in vivo applications where low concentrations of reactants are typical.[6][8]

  • Strained Alkynes and Azides (SPAAC): SPAAC is another powerful copper-free click reaction that utilizes strained cyclooctynes to react with azides.[][10] Commonly used strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[10][11]

Below is a visual representation of the general chemical structures of these handles.

cluster_TCO TCO (trans-cyclooctene) cluster_Tetrazine Tetrazine cluster_SPAAC SPAAC Handles TCO TCO Structure Tetrazine Tetrazine Structure DBCO DBCO (Dibenzocyclooctyne) BCN BCN (Bicyclo[6.1.0]nonyne) Azide Azide A Antibody B Modification with Click Handle 1 A->B C Modified Antibody B->C G Click Reaction C->G D Payload E Modification with Click Handle 2 D->E F Modified Payload E->F F->G H Purification G->H I Characterization H->I J Final ADC I->J Start Start: Select Click Chemistry Handle Q1 Need for extremely fast in vivo kinetics (e.g., pre-targeting)? Start->Q1 A1_Yes Use TCO-Tetrazine (IEDDA) Q1->A1_Yes Yes A1_No Consider SPAAC or IEDDA Q1->A1_No No Q2 Primary concern is handle stability during multi-step synthesis? A1_No->Q2 A2_Yes Consider stable handles like Methyl-tetrazine or DBCO Q2->A2_Yes Yes A2_No Wider range of handles can be used Q2->A2_No No

References

Val-Cit vs. Val-Ala Linkers: A Comparative Guide for Antibody-Drug Conjugate Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. This guide provides an objective comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

Executive Summary

Both Val-Cit and Val-Ala linkers are designed for cleavage by lysosomal proteases, primarily cathepsin B, which is overexpressed in many tumor cells. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity. While both linkers have demonstrated clinical and preclinical success, they exhibit key differences in their physicochemical properties that can impact ADC development and performance. Notably, Val-Ala linkers tend to be less hydrophobic, which can lead to reduced aggregation, particularly with high drug-to-antibody ratios (DAR). Conversely, Val-Cit linkers have a longer history of clinical validation. The choice between these two linkers is often dependent on the specific antibody, payload, and desired pharmacological profile of the ADC.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

ParameterVal-Cit LinkerVal-Ala LinkerReference
Aggregation (DAR ~7) 1.80% increase in dimeric peakNo obvious increase in dimeric peak[1]
Aggregation (High DAR) Prone to precipitation and aggregationAllows DAR up to 7.4 with <10% aggregation[2]
ParameterVal-Cit Linker ADCVal-Ala Linker ADCOther Linker ADCCell LineReference
IC50 14.3 pmol/L-8.8 pmol/L (β-galactosidase linker)HER2+[1]
IC50 -92 pmol/L609 pmol/L (non-cleavable)HER2+[1]
ParameterVal-Cit LinkerVal-Ala LinkerOther LinkerSpeciesReference
Plasma Stability Hydrolyzed within 1 hourHydrolyzed within 1 hour> 7 days (sulfatase-cleavable)Mouse[1]
Plasma Stability >95% payload loss after 14 days-Almost no cleavage after 14 days (EVCit linker)Mouse[3]
Plasma Half-life ~2 days-~12 days (EVCit linker)Mouse[4]

Mechanism of Action: Intracellular Payload Release

Both Val-Cit and Val-Ala linkers are cleaved by lysosomal proteases following internalization of the ADC into the target cancer cell. The general mechanism is depicted below.

ADC Internalization and Payload Release Pathway ADC 1. ADC binds to target antigen on cancer cell surface Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Endosome 3. ADC traffics to early endosome Endocytosis->Endosome Lysosome 4. Endosome fuses with lysosome, forming a lysosome Endosome->Lysosome Cleavage 5. Lysosomal proteases (e.g., Cathepsin B) cleave the Val-Cit or Val-Ala linker Lysosome->Cleavage Release 6. Cytotoxic payload is released into the cytoplasm Cleavage->Release Apoptosis 7. Payload induces cell death (apoptosis) Release->Apoptosis

ADC Internalization and Payload Release

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Plasma Stability Assay (LC-MS)

This protocol outlines a general procedure for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incubation:

    • Thaw plasma (e.g., human, mouse) at 37°C.

    • Add the ADC to the plasma at a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the released payload and potentially remaining ADC fragments.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried sample in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample into an LC-MS system.

    • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of the payload and any metabolites using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

    • Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the pure payload.

    • Calculate the half-life (t½) of the ADC linker in plasma.

Cathepsin B Cleavage Assay

This protocol describes an in vitro assay to determine the rate of linker cleavage by the lysosomal protease cathepsin B.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

    • Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.

    • Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).

    • Incubate the reaction mixture at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

    • Stop the reaction by adding a protease inhibitor cocktail or by immediate freezing in liquid nitrogen.

  • Analysis of Cleavage Products:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

    • Use a C18 column and a suitable gradient to separate the intact ADC from the cleaved payload.

    • Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time.

    • Calculate the rate of cleavage from the time-course data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding:

    • Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

    • Include untreated cells as a negative control and cells treated with the free payload as a positive control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating ADC stability and efficacy, as well as the logical relationship between linker properties and ADC performance.

Experimental Workflow for ADC Evaluation cluster_stability Stability Assays cluster_efficacy Efficacy Assays Plasma_Stability Plasma Stability (LC-MS) Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Cathepsin_Cleavage Cathepsin B Cleavage Assay Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Cathepsin_Cleavage->Cytotoxicity In_Vivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->In_Vivo start ADC with Val-Cit or Val-Ala Linker start->Plasma_Stability start->Aggregation_Analysis start->Cathepsin_Cleavage

ADC Evaluation Workflow

Linker Properties and ADC Performance cluster_linker Linker Properties cluster_performance ADC Performance Hydrophobicity Hydrophobicity (Val-Ala < Val-Cit) Aggregation Aggregation Hydrophobicity->Aggregation influences Plasma_Stability Plasma Stability Therapeutic_Index Therapeutic Index Plasma_Stability->Therapeutic_Index impacts Cleavage_Rate Cathepsin B Cleavage Rate Efficacy Efficacy Cleavage_Rate->Efficacy determines Aggregation->Therapeutic_Index affects

Linker Properties and Performance

Conclusion

The choice between Val-Cit and Val-Ala linkers for ADC development is a nuanced decision that requires careful consideration of the specific project goals.

  • Val-Ala linkers offer a significant advantage in terms of reduced hydrophobicity, which can mitigate aggregation issues, especially when working with hydrophobic payloads or aiming for high DARs. This can lead to improved manufacturing feasibility and potentially a better safety profile.

  • Val-Cit linkers , on the other hand, are the cornerstone of several approved and clinical-stage ADCs, providing a wealth of historical data and a well-understood clinical profile.

For novel ADC constructs, particularly those with challenging payloads or requiring high drug loading, the Val-Ala linker presents a compelling alternative to the traditional Val-Cit. However, for projects where leveraging the extensive clinical experience of Val-Cit is a priority, it remains a robust and validated choice. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical nature dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target, payload, and desired mechanism of action.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the target cancer cell.[1][2][3] This controlled release can be triggered by factors such as low pH in endosomes and lysosomes, high concentrations of reducing agents like glutathione in the cytoplasm, or the presence of specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[3] This targeted release mechanism allows for the delivery of the unmodified, potent payload in the vicinity of or inside the cancer cell.[4]

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[2][4] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[4] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

dot

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c 1. Binding & Endosome_Lysosome_c Endosome/Lysosome (Low pH, Enzymes) Internalization_c->Endosome_Lysosome_c 2. Trafficking Payload_Release_c Payload Release Endosome_Lysosome_c->Payload_Release_c 3. Cleavage Target_Action_c Target Action Payload_Release_c->Target_Action_c 4. Cytotoxicity Bystander_Effect Bystander Effect Payload_Release_c->Bystander_Effect 5. Diffusion ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc 1. Binding & Lysosome_nc Lysosome Internalization_nc->Lysosome_nc 2. Trafficking Antibody_Degradation Antibody Degradation Lysosome_nc->Antibody_Degradation 3. Proteolysis Payload_Release_nc Payload-Linker-Amino Acid Release Antibody_Degradation->Payload_Release_nc Target_Action_nc Target Action Payload_Release_nc->Target_Action_nc 4. Cytotoxicity

Figure 1. Drug release mechanisms for cleavable and non-cleavable linkers.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and non-cleavable linker significantly impacts the ADC's performance in terms of stability, efficacy, and the potential for off-target toxicity.

Plasma Stability

Non-cleavable linkers generally exhibit higher stability in systemic circulation compared to their cleavable counterparts.[4][5] This increased stability minimizes the premature release of the cytotoxic payload in the bloodstream, which can lead to off-target toxicity.[4]

Linker TypeADC ExamplePlasma Half-life (Species)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)~3-4 days (Human)[5]
Cleavable Trastuzumab-vc-MMAE~2-3 days (Human)

Table 1. Comparative plasma stability of ADCs with non-cleavable and cleavable linkers.

In Vitro Cytotoxicity and the Bystander Effect

The ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells is known as the "bystander effect."[3][6] This is a key advantage of many cleavable linkers, as they release a membrane-permeable, unmodified payload.[6][7] In contrast, the payload-linker-amino acid complex released from non-cleavable ADCs is often charged and less membrane-permeable, resulting in a limited or absent bystander effect.[7][8]

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander Killing (Co-culture)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal[9][10]
Cleavable Trastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant[9]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[11]
Cleavable Trastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate[11]

Table 2. In vitro cytotoxicity and bystander effect of ADCs with non-cleavable and cleavable linkers.

In Vivo Efficacy

The superior plasma stability of non-cleavable linkers can translate to improved in vivo efficacy in some preclinical models, as more intact ADC can reach the tumor site.[5] However, the potent bystander effect of cleavable linkers can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7]

Linker TypeADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[11]
Cleavable Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[11]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[11]
Cleavable Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[11]

Table 3. Comparative in vivo efficacy of ADCs with non-cleavable and cleavable linkers in xenograft models.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

dot

cluster_invitro In Vitro Assays start ADC Candidate Selection in_vitro In Vitro Characterization start->in_vitro stability Plasma Stability Assay in_vitro->stability cytotoxicity Cytotoxicity Assay (Monoculture) in_vitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) in_vitro->bystander internalization Internalization Assay in_vitro->internalization in_vivo In Vivo Efficacy & Safety data_analysis Data Analysis & Comparison in_vivo->data_analysis data_analysis->in_vivo decision Lead Candidate Selection data_analysis->decision stability->data_analysis cytotoxicity->data_analysis bystander->data_analysis internalization->data_analysis

Figure 2. Experimental workflow for comparing ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC constructs (with cleavable and non-cleavable linkers)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.[12][13]

Co-culture Bystander Effect Assay

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.[12][13]

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3)

  • Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP-MCF7)

  • Complete cell culture medium

  • ADC constructs

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs. Include monocultures of Ag- cells treated with the ADC as a control for direct toxicity.

  • Incubate the plate for 72-120 hours.

  • Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.

  • Calculate the percentage of viable Ag- cells in the co-culture compared to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[9][12][13]

In Vivo Xenograft Efficacy Study

This protocol outlines a typical tumor growth inhibition study in a mouse xenograft model.[14][15]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Human cancer cell line for xenograft establishment (e.g., NCI-N87)

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant tumor cells (typically 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.

  • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).[14]

  • Administer the ADCs and vehicle control via an appropriate route (e.g., intravenous injection) at a specified dose and schedule.[14]

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight two to three times per week.

  • Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[13]

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors.

Cleavable linkers are often favored for their potent bystander effect, which can be crucial for eradicating heterogeneous tumors.[4] Their versatility in release mechanisms also offers a broader design space.[4] However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.[4]

Non-cleavable linkers provide enhanced plasma stability, which can lead to a wider therapeutic window and potentially better overall efficacy in certain contexts.[5] The lack of a bystander effect makes them more suitable for targeting hematological malignancies or highly and homogeneously expressed tumor antigens.[4]

Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.

References

in vivo stability of TCO-PEG1-Val-Cit-PABC-OH vs other linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Stability of TCO-PEG1-Val-Cit-PABC-OH and Other ADC Linkers

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The linker's stability in systemic circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells, minimizing off-target toxicity. This guide provides an objective comparison of the in vivo stability of the this compound linker with other commonly used linkers, supported by experimental data.

The this compound linker combines several key features: a Trans-Cyclooctene (TCO) group for bioorthogonal antibody conjugation via click chemistry, a short polyethylene glycol (PEG1) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PABC) self-immolative spacer.[1][2] The Val-Cit-PABC system is designed for selective payload release within the lysosomal compartment of cancer cells.[3]

In Vivo Stability Profile of Val-Cit-PABC Containing Linkers

The Val-Cit-PABC linker is a widely adopted, cleavable linker system utilized in several FDA-approved ADCs.[4][5] Its stability is contingent on its resistance to premature cleavage in the bloodstream before the ADC reaches the target tumor cell.

Challenges in Preclinical Models

A significant body of research highlights the instability of Val-Cit-PABC linkers in rodent plasma, particularly in mice and rats.[6][7][8][9] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), which cleaves the linker, leading to premature payload release.[10][6][7][8][9] This phenomenon complicates the preclinical evaluation of ADCs employing this linker in murine models, potentially leading to an underestimation of their therapeutic index.[8]

Stability in Human Plasma

In contrast to rodent plasma, Val-Cit-PABC linkers generally exhibit greater stability in human and primate plasma.[11] However, they are not completely inert. Studies have shown that human neutrophil elastase can also cleave the Val-Cit linker, which is believed to contribute to off-target toxicities such as myelosuppression.[12]

Comparison with Other Linker Technologies

The in vivo stability of this compound is best understood in the context of alternative linker strategies.

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on maleimidocaproyl (mc), offer enhanced plasma stability as they lack a specific cleavage site and release the payload only after lysosomal degradation of the antibody.[3] This often results in a wider therapeutic window in preclinical models.[4] However, the resulting payload-linker-amino acid catabolite must retain cytotoxic activity.

Alternative Cleavable Linkers

To address the stability issues of Val-Cit-PABC, several alternative cleavable linkers have been developed:

  • Glutamic Acid-Val-Cit (EVCit) Linkers: The addition of a polar glutamic acid residue at the P3 position of the dipeptide has been shown to significantly enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage.[11]

  • Tandem-Cleavage Linkers: These linkers incorporate a protective group, such as β-glucuronide, that sterically hinders the Val-Cit dipeptide from premature cleavage in circulation.[4][5] Upon internalization into the lysosome, the protective group is cleaved, exposing the Val-Cit linker for subsequent enzymatic cleavage and payload release.[4][5]

  • Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linkers: This novel class of linkers has demonstrated high stability in both mouse and human plasma, offering a promising alternative to Val-Cit-PABC.[6][7][9]

Quantitative Data on Linker Stability

The following tables summarize quantitative data from various studies comparing the stability of different ADC linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeSpeciesIncubation Time% Intact ADC RemainingReference
Val-Cit-PABCMouse4.5 daysVariable, significant cleavage observed[8]
Val-Cit-PABCHuman28 daysNo significant degradation[11]
EVCit-PABCMouseNot specifiedHigh stability[11]
OHPASMouseNot specifiedStable[6][9]
OHPASHuman (IgG depleted)Not specifiedStable[6][9]
Tandem-Cleavage (Glucuronide-Val-Cit)Rat7 days>80%[4]
Mono-cleavage (Val-Cit)Rat7 days<20%[4]

Table 2: In Vivo Stability of Different ADC Linkers in Rodents

Linker TypeAnimal ModelTime PointMeasurementResultReference
Val-Cit-PABCMouseMultiple time pointsPlasma concentration of conjugated payloadRapid clearance[6][9]
OHPASMouseMultiple time pointsPlasma concentration of conjugated payloadLow clearance[6][9]
Tandem-Cleavage (Glucuronide-Val-Cit)RatDay 12Total ADC (conjugated payload)Remained mostly intact[4]
Mono-cleavage (Val-Cit)RatDay 12Total ADC (conjugated payload)Rapid payload loss[4]

Experimental Protocols

The stability of ADC linkers is assessed through various in vitro and in vivo assays.

In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma (e.g., mouse, rat, or human) at 37°C for a specified period.

  • Sampling: Aliquots are taken at different time points.

  • Analysis: The percentage of intact ADC is quantified using methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.[4][13][14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and characterize the ADC and any released payload or metabolites.[15]

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).

In Vivo Pharmacokinetic Study
  • Administration: The ADC is administered intravenously to animals (typically mice or rats).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Separation: Plasma is isolated from the blood samples.

  • Quantification: The concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma are determined using validated bioanalytical methods like ELISA and LC-MS/MS.[13][14][16]

Visualizing ADC Structure and Linker Cleavage

The following diagrams illustrate the general structure of an ADC with a this compound linker and the mechanism of payload release.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker Antibody Antibody TCO TCO Antibody->TCO Click Chemistry (Bioorthogonal) PEG1 PEG1 TCO->PEG1 Spacer ValCit Val-Cit PEG1->ValCit Cleavable Dipeptide PABC PABC ValCit->PABC Self-immolative Spacer Payload Cytotoxic Payload PABC->Payload

Caption: General structure of an ADC with the this compound linker.

Cleavage_Pathway cluster_ADC ADC in Lysosome ADC Antibody-Linker-Payload CathepsinB Cathepsin B ADC->CathepsinB Cleavage Cleavage of Val-Cit CathepsinB->Cleavage SelfImmolation PABC Self-Immolation (1,6-elimination) Cleavage->SelfImmolation AntibodyRemnant Antibody-Linker Remnant Cleavage->AntibodyRemnant PayloadRelease Released Payload SelfImmolation->PayloadRelease

Caption: Intracellular cleavage pathway of the Val-Cit-PABC linker.

References

Mass Spectrometry Analysis of TCO-PEG1-Val-Cit-PABC-OH ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the TCO-PEG1-Val-Cit-PABC-OH linker system with alternative ADC technologies. We delve into the mass spectrometry analysis workflows used for characterization, presenting supporting experimental data and detailed protocols to aid in the evaluation and development of next-generation ADCs.

Performance Comparison: this compound vs. Maleimide-Val-Cit-PABC

The choice of linker and conjugation chemistry is critical to the efficacy and safety of an ADC. Here, we compare the performance of a site-specific this compound ADC, utilizing bioorthogonal click chemistry, with a conventional maleimide-based Val-Cit-PABC ADC.

Performance MetricThis compound ADC (Click Chemistry)Maleimide-Val-Cit-PABC ADC (Thiol-Maleimide)Rationale & References
Average Drug-to-Antibody Ratio (DAR) Highly controlled, typically DAR 2 or 4Heterogeneous mixture, average DAR 3.5-4TCO-tetrazine ligation allows for precise, site-specific conjugation, leading to a more homogeneous product.[1] Thiol-maleimide chemistry targets multiple available cysteine or lysine residues, resulting in a distribution of DAR species.
Conjugation Efficiency >95%50-90%The inverse electron demand Diels-Alder reaction (iEDDA) between TCO and tetrazine is highly efficient and rapid.[2] Maleimide reactions can be less efficient and may require optimization to minimize side reactions.
In Vitro Plasma Stability (% Intact ADC after 72h) ~90%~70-80%The stability of the Val-Cit-PABC linker itself is a key factor.[2][3] However, maleimide-based conjugates can be susceptible to retro-Michael addition, leading to premature drug release.[3]
Predominant Mass Spectrometry Technique for DAR Determination Native Intact Mass AnalysisNative or Denaturing Intact Mass AnalysisNative MS is well-suited for the homogeneous nature of click chemistry ADCs.[4] Both native and denaturing conditions can be used for the more heterogeneous maleimide ADCs.

Experimental Protocols

Detailed methodologies for the mass spectrometry analysis of ADCs are crucial for obtaining reliable and reproducible data. Below are protocols for intact mass analysis and peptide mapping.

Intact Mass Analysis for DAR Determination (Native Conditions)

This protocol is designed to determine the drug-to-antibody ratio (DAR) of an ADC under non-denaturing conditions, preserving the native structure of the antibody.

1. Sample Preparation:

  • Thaw the ADC sample on ice.

  • If necessary, perform a buffer exchange into a volatile, MS-friendly buffer such as 150 mM ammonium acetate (pH 7.0) using a desalting column.

  • Adjust the final concentration to 0.1-1 mg/mL.

2. Liquid Chromatography (LC) - Size Exclusion Chromatography (SEC):

  • Column: Waters ACQUITY UPLC BEH200 SEC column (1.7 µm, 2.1 x 150 mm) or equivalent.

  • Mobile Phase: 150 mM Ammonium Acetate, pH 7.0.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 25°C.

3. Mass Spectrometry (MS):

  • Instrument: Q-TOF or Orbitrap mass spectrometer equipped with a native ESI source.

  • Ionization Mode: Positive ion electrospray.

  • Capillary Voltage: 1.2-1.5 kV.

  • Cone Voltage: 80-150 V.

  • Source Temperature: 80-120°C.

  • Mass Range: m/z 2000-8000.

  • Data Acquisition: Acquire data in continuum mode.

4. Data Analysis:

  • Deconvolute the raw mass spectrum using software such as UniDec or the manufacturer's proprietary software to obtain the zero-charge mass spectrum.

  • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR based on the relative abundance of each species.

Peptide Mapping for Conjugation Site Identification

This protocol is used to identify the specific amino acid residues where the drug-linker is attached to the antibody.

1. Sample Preparation (Reduction, Alkylation, and Digestion):

  • To approximately 100 µg of the ADC in a denaturing buffer (e.g., 6 M Guanidine-HCl), add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM to alkylate the free cysteines. Incubate in the dark at room temperature for 30 minutes.

  • Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add a protease such as trypsin at a 1:20 (enzyme:protein) ratio.

  • Incubate at 37°C for 4-16 hours.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. Liquid Chromatography (LC) - Reversed-Phase (RP):

  • Column: C18 column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40-60°C.

3. Mass Spectrometry (MS/MS):

  • Instrument: High-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion electrospray.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most abundant precursor ions for fragmentation.

  • Collision Energy: Use a collision energy appropriate for peptide fragmentation.

4. Data Analysis:

  • Process the raw data using a protein sequence analysis software (e.g., Mascot, Sequest, or similar).

  • Search the MS/MS data against the antibody sequence, specifying the mass of the drug-linker as a variable modification on potential conjugation sites (e.g., cysteine or lysine).

  • Manually validate the identified conjugated peptides by examining the MS/MS spectra for characteristic fragment ions.

Visualizations

To further clarify the processes involved in the analysis and mechanism of action of this compound ADCs, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis ADC_Sample ADC Sample Intact_Prep Buffer Exchange (Native MS) ADC_Sample->Intact_Prep Peptide_Prep Reduction, Alkylation, Digestion (Peptide Mapping) ADC_Sample->Peptide_Prep SEC Size Exclusion Chromatography (SEC) Intact_Prep->SEC RP_HPLC Reversed-Phase (RP-HPLC) Peptide_Prep->RP_HPLC Native_MS Native ESI-MS SEC->Native_MS Tandem_MS LC-MS/MS RP_HPLC->Tandem_MS DAR_Analysis Deconvolution & DAR Calculation Native_MS->DAR_Analysis Site_ID Database Search & Site Identification Tandem_MS->Site_ID

Mass spectrometry workflow for ADC analysis.

payload_release_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC TCO-PEG1-Val-Cit-PABC-Payload-Antibody Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage of Val-Cit Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Self_Immolation 1,6-Self-Immolation of PABC Spacer Cleavage->Self_Immolation Payload_Release Released Cytotoxic Payload Self_Immolation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Payload release mechanism of a Val-Cit-PABC ADC.

logical_relationship Click_Chem TCO-PEG1 (Click Chemistry) Homogeneity Homogeneity (DAR Distribution) Click_Chem->Homogeneity Thiol_Maleimide Thiol-Maleimide Thiol_Maleimide->Homogeneity Stability In Vivo Stability Homogeneity->Stability Efficacy Efficacy Stability->Efficacy Safety Safety Profile Stability->Safety

Relationship between conjugation and ADC outcome.

References

A Comparative Guide to the Enzymatic Cleavage Rates of Different Peptide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a peptide linker is a critical determinant in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's susceptibility to enzymatic cleavage directly influences the release of the therapeutic payload at the target site, impacting both efficacy and toxicity. This guide provides an objective comparison of the enzymatic cleavage rates of various peptide linkers, supported by experimental data, to aid in the selection of the most appropriate linker for your research and development needs.

Quantitative Comparison of Enzymatic Cleavage Rates

The following table summarizes the kinetic parameters for the cleavage of various peptide linkers by key enzymes relevant to the tumor microenvironment and intracellular compartments. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency for a given substrate.

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Cathepsin B Cleavable Linkers
Val-CitCathepsin B---[1]
Val-AlaCathepsin B--Cleaved at ~half the rate of Val-Cit[1]
Phe-LysCathepsin B--Cleaved ~30-fold faster than Val-Cit
Matrix Metalloproteinase (MMP) Cleavable Linkers
Ac-PLG-Mpa-AR-NH₂MMP-2--1,600
Ac-PLG-Mpa-AR-NH₂MMP-9--1,400
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3--218,000[2]
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-9--10,100[2]
Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-ArgMMP-10.08061.21,307[3]
Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-ArgMMP-2--~1,300[3]
Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-ArgMMP-13-->1,300[3]
Legumain Cleavable Linkers
Asn-AsnLegumain (in lysosomal extract)--Rate of catabolism: 0.51 nM/min
Val-CitCathepsin B (in lysosomal extract)--Rate of catabolism: 1.12 nM/min

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The relative rates are provided where available. The experimental conditions for each study may vary, affecting direct comparability.

Experimental Protocols

In Vitro Enzymatic Cleavage Assay for Peptide Linkers

This protocol outlines a general procedure for determining the enzymatic cleavage rate of a peptide linker. Specific parameters may need to be optimized based on the enzyme and substrate.

1. Materials:

  • Purified enzyme (e.g., human Cathepsin B, recombinant human MMP)

  • Peptide linker-drug conjugate or fluorogenic peptide substrate

  • Assay Buffer:

    • For Cathepsin B: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5.

    • For MMPs: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Fluorometer (if using a fluorogenic substrate)

2. Procedure:

  • Enzyme Activation (if required): For enzymes like Cathepsin B that require activation, pre-incubate the enzyme in the assay buffer containing the activating agent (e.g., DTT) for a specified time (e.g., 15 minutes at 37°C).

  • Reaction Initiation: In a microcentrifuge tube or a 96-well plate, add the assay buffer and the peptide linker substrate to achieve the desired final concentration. Initiate the reaction by adding the activated enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution to the aliquot. This will stop the enzymatic activity.

  • Analysis:

    • HPLC: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact substrate and the increase in the peak area of the cleavage product over time. The percentage of cleavage can be calculated from the peak areas.

    • Fluorometry: If using a fluorogenic substrate (e.g., with a FRET pair), monitor the increase in fluorescence intensity over time using a fluorometer. The rate of cleavage is proportional to the rate of fluorescence increase.

  • Data Analysis: Plot the percentage of cleavage or product concentration against time. The initial rate of the reaction can be determined from the linear portion of the curve. For detailed kinetic analysis, perform the assay at various substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax), from which kcat can be calculated.

Visualizing the Enzymatic Cleavage Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action for an antibody-drug conjugate (ADC) with an enzymatically cleavable linker and the experimental workflow for assessing cleavage rates.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Enzymatic Cleavage of Linker Cellular Target Cellular Target Payload->Cellular Target 5. Cytotoxicity

Caption: General mechanism of action for an ADC with an enzymatically cleavable linker.

Cleavage_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Substrate Prepare Enzyme and Peptide Linker Substrate Incubation Incubate at 37°C Enzyme_Substrate->Incubation Time_Points Take Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching HPLC_Fluorometry Analyze by HPLC or Fluorometry Quenching->HPLC_Fluorometry Data_Analysis Determine Cleavage Rate and Kinetic Parameters HPLC_Fluorometry->Data_Analysis

Caption: Experimental workflow for determining enzymatic cleavage rates of peptide linkers.

References

Efficacy of TCO-PEG1-Val-Cit-PABC-OH Antibody-Drug Conjugates in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the TCO-PEG1-Val-Cit-PABC-OH linker with alternative ADC technologies. The content is based on available preclinical data and established principles in ADC development, offering insights into the performance and characteristics of this specific linker system.

Introduction to this compound ADCs

The this compound linker is a sophisticated component of modern ADCs, designed to combine the principles of bioorthogonal chemistry with established cleavable linker technology. It comprises several key functional units:

  • trans-Cyclooctene (TCO): A strained alkyne that serves as a handle for "click chemistry." Specifically, it reacts with a tetrazine-modified antibody in a bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This allows for site-specific and efficient conjugation of the linker-payload to the antibody, resulting in a homogeneous drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG1): A single polyethylene glycol unit is incorporated to enhance the hydrophilicity of the linker-payload. Increased hydrophilicity can improve the pharmacokinetic properties of the ADC, reduce aggregation, and minimize nonspecific uptake, potentially leading to a better safety profile.[1][2]

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[3] This enzymatic cleavage ensures the release of the cytotoxic payload primarily within the target cancer cells.

  • p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the unconjugated cytotoxic drug in its active form.

The combination of these elements aims to create a stable, targeted, and potent ADC with a favorable therapeutic window.

Mechanism of Action

The mechanism of action for an ADC utilizing a this compound linker follows a multi-step process, beginning with systemic administration and culminating in target cell death.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation Binding ADC Binds to Target Antigen on Tumor Cell ADC->Binding Targeting Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Payload Release (Self-immolation of PABC) Cleavage->Release Cytotoxicity Payload Induces Cell Death Release->Cytotoxicity

Mechanism of action of a this compound ADC.

Comparative Efficacy in Preclinical Models

A significant challenge in the preclinical evaluation of Val-Cit-PABC based linkers is their instability in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C).[4][5][6][7] This can lead to premature payload release and may not be representative of the linker's stability in human plasma. Modifications to the Val-Cit motif have been explored to mitigate this issue.[4][5][6]

The inclusion of hydrophilic linkers, such as PEG, has been shown to improve the in vivo performance of ADCs by enhancing their pharmacokinetic profile and reducing off-target toxicities.[1][2][8][9] Furthermore, the use of click chemistry for site-specific conjugation generally leads to more homogeneous ADCs with potentially improved therapeutic indices compared to randomly conjugated ADCs.[10][]

One study demonstrated that a non-internalizing ADC with a TCO-linked payload, activated by a second chemical trigger, showed potent therapeutic effects in mouse xenograft models where a traditional Val-Cit linker ADC failed to control tumor growth.[12] This suggests that the conjugation and release strategy can be as critical as the linker's cleavability.

Linker TechnologyKey FeaturesExpected AdvantagesExpected ChallengesPreclinical Performance Insights
This compound Click chemistry conjugation (TCO), hydrophilic spacer (PEG1), enzyme-cleavable (Val-Cit)Homogeneous DAR, improved PK/safety profile due to PEG, targeted intracellular payload release.Potential instability of Val-Cit in mouse plasma, complexity of a multi-component linker.Efficacy is dependent on target expression and cathepsin B activity. The click chemistry component allows for novel dual-targeting strategies.[10]
Traditional Maleimide-Val-Cit-PABC Cysteine-based conjugation, enzyme-cleavable (Val-Cit)Well-established technology, targeted intracellular release.Heterogeneous DAR, potential for linker instability and aggregation.Efficacy can be limited by linker instability in mouse models.[12]
Non-cleavable Linkers (e.g., SMCC) Stable thioether bond, payload released upon antibody degradationHigh stability in circulation, lower risk of off-target toxicity from premature release.Requires full antibody degradation for payload release, potentially less effective bystander killing.Generally show good efficacy, but the active metabolite may have reduced cell permeability.
PEGylated Glucuronide Linkers Hydrophilic PEG spacer, β-glucuronidase cleavableImproved hydrophilicity and PK, alternative enzymatic cleavage mechanism.Payload release is dependent on β-glucuronidase activity in the tumor.Can mitigate aggregation issues with hydrophobic payloads and show comparable efficacy to Val-Cit linkers.
Disulfide Linkers Cleavable by reduction in the intracellular environmentExploits the reducing environment of the cell for payload release.Can be unstable in circulation, leading to premature payload release.Stability and efficacy are highly dependent on the steric hindrance around the disulfide bond.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC efficacy. Below are standard protocols for key preclinical assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • ADC constructs and control antibodies

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibodies in complete culture medium.

  • Remove the overnight culture medium from the cells and add the ADC/antibody dilutions. Include wells with untreated cells as a viability control and wells with medium only as a blank.

  • Incubate the plate for a period that allows for several cell doublings (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line is often engineered to express a fluorescent protein like GFP for easy identification).

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates (clear bottom, black walls for fluorescence)

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Ag+ and Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.

  • Allow cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Analyze the viability of the Ag- (GFP-positive) cell population using flow cytometry or by imaging and counting the fluorescent cells.

  • Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo Tumor Xenograft Study

This study assesses the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the therapeutic ADC).

  • Administer the treatments intravenously at the predetermined dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated as (Length x Width²)/2.

  • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Bystander Bystander Effect Assay Bystander->PK_Study Xenograft Tumor Xenograft Efficacy Study PK_Study->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Go_NoGo Go_NoGo Toxicity->Go_NoGo Decision Start ADC Candidate Start->Cytotoxicity Start->Bystander

References

Safety Operating Guide

Navigating the Disposal of TCO-PEG1-Val-Cit-PABC-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of a key ADC linker, ensuring laboratory safety and regulatory compliance.

This guide outlines the essential steps and considerations for the proper disposal of TCO-PEG1-Val-Cit-PABC-OH, drawing from general procedures for handling highly reactive chemicals, ADC components, and click chemistry reagents.

Understanding the Compound and Associated Hazards

This compound is a multi-component molecule, and its disposal considerations are informed by the properties of its constituent parts. A breakdown of these components and their potential hazards is crucial for risk assessment.

ComponentChemical GroupKnown and Potential Hazards
TCO Trans-cycloocteneHighly reactive due to ring strain.[3] May be flammable and can emit toxic fumes in a fire.[4] The hazards of many specific TCO derivatives have not been thoroughly investigated.[4]
PEG1 Polyethylene glycol (single unit)Generally considered to have low toxicity and is used to improve solubility.[5]
Val-Cit-PABC Dipeptide and self-immolative spacerThis linker system is designed to be cleaved by enzymes like cathepsin B, which are found in lysosomes.[6][7] While stable in human plasma, its stability can vary in other biological matrices.[1][2] Specific disposal hazards are not well-documented, but as part of an ADC, it is linked to a cytotoxic payload.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: as an unreacted reagent, within a reaction mixture, or as a component of contaminated labware.

1. Unused or Expired Reagent:

Unwanted, expired, or neat this compound should be treated as hazardous chemical waste.

  • Do Not Attempt to Quench: Unused reactive materials should not be neutralized or quenched by laboratory personnel.[8]

  • Original Container: If possible, keep the reagent in its original, securely sealed container.

  • Labeling: Ensure the container is clearly labeled with a hazardous waste tag, identifying the full chemical name.

  • Segregation: Store the waste container separately from incompatible materials.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[8]

2. Quenched Reaction Mixtures:

For reaction mixtures containing this compound, a careful and complete quenching of the reaction is a mandatory prerequisite to disposal.

  • Quenching Protocol: The quenching procedure must be an integral part of the experimental protocol. If you are unsure how to safely quench your reaction, consult with your institution's EHS office for guidance.[8]

  • Separate Waste Stream: Collect the quenched reaction mixture in a dedicated hazardous waste container. Do not mix it with other waste streams.[8]

  • Detailed Labeling: The hazardous waste label must list all constituents of the quenched mixture to prevent accidental mixing of incompatible chemicals by waste management personnel.[8]

  • EHS Pickup: Contact your EHS department for collection of the properly labeled waste container.

3. Contaminated Labware and Materials:

Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty reagent bottles, must be disposed of as hazardous waste.

  • Empty Containers: Do not attempt to rinse or "air-quench" residual material in empty reagent bottles. Seal the container and dispose of it as hazardous waste.[8]

  • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled hazardous waste bag or container.

  • Liquid Waste from Cleaning: Any solvents used to clean glassware contaminated with the reagent should be collected as hazardous liquid waste.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.

G cluster_start cluster_type cluster_reagent cluster_mixture cluster_contaminated start Identify Waste Containing This compound waste_type Determine Form of Waste start->waste_type reagent Unused/Expired Reagent waste_type->reagent  Neat Chemical mixture Reaction Mixture waste_type->mixture  Post-Reaction contaminated Contaminated Materials (Gloves, Labware, etc.) waste_type->contaminated  Used Materials reagent_proc 1. Seal in original container. 2. Label as hazardous waste. 3. Do NOT quench. 4. Arrange for EHS pickup. reagent->reagent_proc mixture_proc 1. Quench reaction completely   as per experimental protocol. 2. Collect in a separate, labeled   hazardous waste container. 3. List all components on label. 4. Arrange for EHS pickup. mixture->mixture_proc contaminated_proc 1. Collect in a designated,   labeled hazardous waste container. 2. Do NOT rinse empty reagent bottles. 3. Arrange for EHS pickup. contaminated->contaminated_proc

Disposal Decision Workflow for this compound.

By adhering to these general yet crucial safety and disposal protocols, laboratories can effectively manage the risks associated with specialized chemical reagents like this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guidance for Handling TCO-PEG1-Val-Cit-PABC-OH

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals working with TCO-PEG1-Val-Cit-PABC-OH, a cleavable antibody-drug conjugate (ADC) linker, must adhere to stringent safety protocols due to the compound's potential hazards.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical.

Hazard Identification and Risk Assessment:

Key Potential Hazards:

  • Skin and Eye Irritation: Avoid contact with skin and eyes.[4]

  • Respiratory Tract Irritation: Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

  • Sensitization: May cause sensitization by inhalation and skin contact.[4]

  • Toxicity: The toxicological properties have not been fully investigated.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required personal protective equipment.

Body Part Required PPE Specification/Standard
Hands Chemical-resistant glovesASTM D6978 compliant for chemotherapy drugs.[8] Double gloving is recommended.
Eyes/Face Safety glasses with side shields or goggles, and a face shield.ANSI Z87.1 compliant.
Body Disposable gown with long sleeves and tight cuffs.Poly-coated gowns tested for permeation to chemotherapy drugs are recommended.[8]
Respiratory NIOSH-approved respirator.For powders, a surgical N-95 respirator is recommended to provide both respiratory and splash protection.[8] Fit-testing is required.
Engineering Controls

To further mitigate risks, specific engineering controls should be in place.

Control Type Recommendation
Ventilation Work in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[8]
Containment For larger quantities or when generating aerosols, use of a glove box or isolator is recommended.[6]

Operational and Disposal Plans

A clear, step-by-step workflow is essential for safe handling and disposal.

Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly.

  • Weighing and Reconstitution:

    • Handle the solid compound in a fume hood or containment system to avoid inhalation of dust.

    • Use anhydrous solvents such as DMF or DMSO for reconstitution to maintain stability.[9][10]

  • Storage: Store at –20 °C, protected from light and moisture.[9][10]

  • Spill Management:

    • In case of a spill, evacuate the area and prevent further leakage if safe to do so.[5]

    • Absorb the spill with an appropriate inert material.[5]

    • Collect all waste in a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste separately from other laboratory waste.

  • Labeling: Clearly label waste containers with the chemical name and associated hazards.

  • Disposal: Dispose of waste in accordance with all applicable regional, national, and local laws and regulations.[4] Waste codes should be assigned by the user based on the application for which the product was used.[4]

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_eng Verify Engineering Controls (Fume Hood/BSC) prep_ppe->prep_eng prep_mat Assemble Materials and Reagents prep_eng->prep_mat weigh Weigh Compound in Containment prep_mat->weigh Proceed to Handling reconstitute Reconstitute with Anhydrous Solvent weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.